molecular formula C10H7BrN2O2 B1338810 8-(Bromomethyl)-5-nitroquinoline CAS No. 89159-94-4

8-(Bromomethyl)-5-nitroquinoline

Cat. No.: B1338810
CAS No.: 89159-94-4
M. Wt: 267.08 g/mol
InChI Key: LAKZXAOBUMEYGY-UHFFFAOYSA-N
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Description

8-(Bromomethyl)-5-nitroquinoline is a useful research compound. Its molecular formula is C10H7BrN2O2 and its molecular weight is 267.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-(bromomethyl)-5-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O2/c11-6-7-3-4-9(13(14)15)8-2-1-5-12-10(7)8/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAKZXAOBUMEYGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)CBr)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10522384
Record name 8-(Bromomethyl)-5-nitroquinoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89159-94-4
Record name 8-(Bromomethyl)-5-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10522384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 8-(Bromomethyl)-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization methods for 8-(bromomethyl)-5-nitroquinoline, a quinoline derivative with significant potential in medicinal chemistry and materials science. As a bifunctional molecule, it incorporates a reactive bromomethyl group, making it a valuable building block for introducing the 5-nitroquinoline scaffold into larger molecular architectures. This document offers a scientifically grounded, step-by-step protocol for its synthesis, beginning with the nitration of 8-methylquinoline and culminating in the selective bromination of the methyl group. Furthermore, it outlines a suite of analytical techniques for the thorough characterization of the final product, including spectroscopic and physical property analysis. This guide is intended to empower researchers with the practical knowledge necessary for the successful preparation and validation of this compound in a laboratory setting.

Introduction: The Significance of Substituted Quinolines

The quinoline ring system is a privileged scaffold in drug discovery and materials science, with numerous derivatives exhibiting a wide array of biological activities and functional properties. The introduction of a nitro group, as seen in 5-nitroquinoline, can significantly modulate the electronic and steric properties of the molecule, often enhancing its bioactivity. For instance, nitroxoline (8-hydroxy-5-nitroquinoline) is an established antibacterial agent, and other nitroquinoline derivatives have been investigated for their anticancer and antiparasitic properties.[1][2][3][4] The further incorporation of a reactive handle, such as a bromomethyl group, transforms the molecule into a versatile intermediate for the synthesis of more complex target structures. This compound, therefore, represents a key starting material for the development of novel therapeutic agents and functional materials.

Proposed Synthesis of this compound

Due to the lack of a specifically published protocol for the synthesis of this compound, this guide proposes a robust two-step synthetic pathway. This route is based on well-established organic chemistry principles and analogous reactions reported for similar quinoline derivatives. The synthesis commences with the nitration of 8-methylquinoline to yield 8-methyl-5-nitroquinoline, followed by a selective radical bromination of the methyl group using N-bromosuccinimide (NBS).

Synthesis Workflow Diagram

Synthesis_Workflow Start 8-Methylquinoline Step1 Step 1: Nitration (HNO₃, H₂SO₄) Start->Step1 Intermediate 8-Methyl-5-nitroquinoline Step1->Intermediate Step2 Step 2: Bromination (NBS, AIBN, CCl₄) Intermediate->Step2 Product This compound Step2->Product

Caption: Proposed two-step synthesis of this compound.

Step 1: Nitration of 8-Methylquinoline

The initial step involves the electrophilic nitration of 8-methylquinoline. The nitration of quinoline itself is known to produce a mixture of 5-nitro and 8-nitro isomers.[5] The directing effect of the methyl group at the 8-position is expected to favor nitration at the 5-position.

Experimental Protocol:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add 8-methylquinoline to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of 8-methylquinoline in sulfuric acid, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium carbonate solution until the pH is approximately 7-8.

  • The precipitate, 8-methyl-5-nitroquinoline, is then collected by filtration, washed with cold water, and dried.[6]

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Step 2: Radical Bromination of 8-Methyl-5-nitroquinoline

The second step is the selective bromination of the methyl group at the 8-position. N-Bromosuccinimide (NBS) is the reagent of choice for this benzylic bromination, which proceeds via a free radical mechanism.[7][8][9][10] A radical initiator, such as azobisisobutyronitrile (AIBN), is typically required.

Experimental Protocol:

  • Dissolve 8-methyl-5-nitroquinoline in a suitable non-polar solvent, such as carbon tetrachloride (CCl₄), in a round-bottom flask.

  • Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.

  • Reflux the mixture with vigorous stirring. The reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with a saturated sodium thiosulfate solution to remove any remaining bromine, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel using a hexane-ethyl acetate solvent system.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended.

Physical Properties
PropertyExpected Value
Molecular Formula C₁₀H₇BrN₂O₂[11]
Molecular Weight 267.08 g/mol [11]
Appearance Expected to be a solid
Melting Point To be determined experimentally
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.
Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinoline ring and a singlet for the bromomethyl protons. The chemical shifts will be influenced by the electron-withdrawing nitro group.

  • ¹³C NMR: The carbon NMR spectrum should display ten distinct signals corresponding to the ten carbon atoms in the molecule.

3.2.2. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) in the mass spectrum.[12]

Adductm/z (predicted)
[M+H]⁺ 266.97638
[M+Na]⁺ 288.95832

(Data predicted by PubChem)[11]

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

Functional GroupWavenumber (cm⁻¹)
Aromatic C-H stretch ~3100-3000
C=C and C=N stretch (quinoline ring) ~1600-1450[13][14]
Asymmetric NO₂ stretch ~1550-1500
Symmetric NO₂ stretch ~1350-1300
C-Br stretch ~700-600

Applications and Future Perspectives

This compound is a valuable intermediate for the synthesis of a wide range of derivatives. The reactive bromomethyl group can be readily displaced by various nucleophiles, allowing for the introduction of diverse functionalities. This opens up avenues for the development of novel compounds with potential applications in:

  • Drug Development: As a scaffold for the synthesis of new anticancer, antibacterial, and antiparasitic agents.

  • Materials Science: For the creation of novel dyes, sensors, and functional polymers.

  • Ligand Design: In the development of new chelating agents for metal ions.

Conclusion

This technical guide has outlined a detailed, albeit proposed, synthetic route for this compound and a comprehensive strategy for its characterization. By providing a clear, step-by-step protocol and highlighting the key analytical techniques for product validation, this document serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science. The successful synthesis and characterization of this versatile building block will undoubtedly facilitate the discovery and development of new and innovative chemical entities.

References

  • El-Gohary, N. S., & Shaaban, M. I. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(11), 3286. [Link]

  • Brown, B. J., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate. [Link]

  • Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
  • Isaev, A. A., Lomovskii, O. I., Korolev, K. G., & Karimov, R. K. (2005). Technology of Preparing 8-Hydroxy-5-nitroquinoline. Chemistry of Heterocyclic Compounds, 41(8), 1027–1031. [Link]

  • Pérez-García, L. A., et al. (2023). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Pharmaceuticals, 16(8), 1106. [Link]

  • Yıldırım, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

  • Mary, Y. S., et al. (2020). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. ResearchGate. [Link]

  • Isaev, A. A., et al. (2005). Technology of Preparing 8-Hydroxy-5-Nitroquinoline. Chemistry of Heterocyclic Compounds. [Link]

  • Pérez-García, L. A., et al. (2023). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. PubMed. [Link]

  • PubChem. (n.d.). 5-Bromo-8-nitroquinoline. Retrieved from [Link]

  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • Research and Markets. (n.d.). Embracing Innovation: The Future Applications of Best 8 Hydroxy 5 Nitroquinoline in Global Industries. Retrieved from [Link]

  • PubChem. (n.d.). 8-Methyl-5-nitroquinoline. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • Nanjing Suru Chemical Co., Ltd. (n.d.). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR spectra of 5,7-dibromo-8-hydroxyquinoline in DMSO. Retrieved from [Link]

  • Bernstein, M. P., et al. (2002). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. Meteoritics & Planetary Science, 37(S7), A16. [Link]

  • ResearchGate. (n.d.). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Retrieved from [Link]

  • ChemHelp ASAP. (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide [Video]. YouTube. [Link]

  • Szafert, S., et al. (2021). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 26(11), 3169. [Link]

  • PubChem. (n.d.). 8-Bromoquinoline. Retrieved from [Link]

Sources

Spectroscopic Signature of 8-(Bromomethyl)-5-nitroquinoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

8-(Bromomethyl)-5-nitroquinoline is a functionalized quinoline derivative with significant potential as a versatile building block in medicinal chemistry and materials science. The presence of a reactive bromomethyl group at the 8-position offers a site for facile nucleophilic substitution, enabling the synthesis of a wide array of more complex molecules. Concurrently, the electron-withdrawing nitro group at the 5-position modulates the electronic properties of the quinoline ring system, influencing its reactivity and potential biological activity. Given its utility, a thorough understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and structural confirmation during synthesis and subsequent applications.

This technical guide provides an in-depth analysis of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretations are grounded in established principles of spectroscopy and supported by comparative data from analogous quinoline derivatives.

Molecular Structure

The structural framework of this compound, with the IUPAC numbering convention for the quinoline ring, is presented below. This numbering is essential for the assignment of signals in the NMR spectra.

Caption: Molecular structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the quinoline core and the methylene protons of the bromomethyl substituent. The electron-withdrawing nature of the nitro group and the electronegativity of the nitrogen atom will significantly influence the chemical shifts.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-2~8.9 - 9.1ddJ = 4.2, 1.6Deshielded due to proximity to the electronegative nitrogen.
H-3~7.5 - 7.7ddJ = 8.4, 4.2Coupled to both H-2 and H-4.
H-4~8.5 - 8.7ddJ = 8.4, 1.6Influenced by the nitrogen and the peri-effect of the nitro group.
H-6~7.7 - 7.9dJ = 8.4Ortho-coupled to H-7.
H-7~7.0 - 7.2dJ = 8.4Shielded relative to other aromatic protons.
-CH₂Br~4.8 - 5.0s-Singlet for the methylene protons of the bromomethyl group.

Experimental Protocol for ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the free induction decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) followed by a Fourier transform. Phase and baseline correct the resulting spectrum and reference the TMS signal to 0.00 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2~150 - 152Affected by the adjacent nitrogen.
C-3~122 - 124Aromatic CH.
C-4~135 - 137Aromatic CH.
C-4a~128 - 130Quaternary carbon at the ring junction.
C-5~148 - 150Carbon bearing the nitro group, significantly deshielded.
C-6~130 - 132Aromatic CH.
C-7~123 - 125Aromatic CH.
C-8~138 - 140Carbon bearing the bromomethyl group.
C-8a~140 - 142Quaternary carbon at the ring junction, adjacent to nitrogen.
-CH₂Br~30 - 33Aliphatic carbon attached to bromine.

Experimental Protocol for ¹³C NMR Spectroscopy

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of CDCl₃.

  • Instrumentation: Use a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Data Acquisition: Employ a proton-decoupled pulse sequence to obtain a spectrum with singlets for all carbon signals. A sufficient number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing: Process the FID similarly to the ¹H NMR data, with appropriate phasing and baseline correction.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in this compound.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)VibrationIntensity
3100-3000C-H stretch (aromatic)Medium
2950-2850C-H stretch (aliphatic)Weak
~1600, ~1500, ~1460C=C and C=N stretch (quinoline ring)Medium-Strong
~1530-1550Asymmetric NO₂ stretchStrong
~1340-1360Symmetric NO₂ stretchStrong
~1200-1250C-N stretchMedium
~600-700C-Br stretchMedium

Experimental Protocol for IR Spectroscopy

  • Sample Preparation: The spectrum can be acquired using a solid sample. This can be done by preparing a KBr pellet (mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk) or by using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is first recorded. Then, the sample spectrum is acquired. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zIonComments
266/268[M]⁺˙Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (approx. 1:1 ratio).
187[M - Br]⁺Loss of a bromine radical.
171[M - NO₂ - H]⁺Loss of the nitro group and a hydrogen atom.
141[M - Br - NO₂]⁺Loss of both the bromine and nitro groups.
127[C₉H₅N]⁺Quinoline radical cation after loss of substituents.

Plausible Fragmentation Pathway

Plausible EI-MS Fragmentation of this compound M [M]⁺˙ m/z 266/268 M_minus_Br [M - Br]⁺ m/z 187 M->M_minus_Br - Br• M_minus_NO2 [M - NO₂]⁺˙ m/z 220/222 M->M_minus_NO2 - NO₂• M_minus_Br_minus_NO2 [M - Br - NO₂]⁺ m/z 141 M_minus_Br->M_minus_Br_minus_NO2 - NO₂• M_minus_NO2->M_minus_Br_minus_NO2 - Br•

Caption: A simplified representation of a plausible fragmentation pathway.

Experimental Protocol for Mass Spectrometry

  • Sample Introduction: For a volatile and thermally stable compound like this, direct insertion probe (DIP) or gas chromatography (GC) inlet can be used for an EI source.

  • Instrumentation: A mass spectrometer with an EI source and a suitable mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: The sample is ionized in the source (typically at 70 eV for EI). The resulting ions are separated by the mass analyzer and detected.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus the mass-to-charge ratio (m/z).

Conclusion

The predicted spectroscopic data presented in this guide serves as a valuable reference for researchers working with this compound. While these predictions are based on sound chemical principles and data from analogous compounds, it is imperative to confirm them with experimental data upon synthesis of the compound. The provided experimental protocols offer a starting point for acquiring high-quality spectroscopic data for this and other novel quinoline derivatives.

References

  • Sánchez-Viesca, F., Berros, M., & Pérez-Flores, J. (2008). Fragmentation mechanisms in electron ionization mass spectrometry of 5-nitro- and 8-nitroquinoline: a comparative study. Rapid Communications in Mass Spectrometry, 22(2), 253-256. [Link]

  • ResearchGate. (2025). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. [Link]

  • Oktem, S. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

  • Isaev, A. A., et al. (2005). Technology of preparing 8-hydroxy-5-nitroquinoline. Chemistry of Heterocyclic Compounds, 41, 1027. [Link]

  • LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. [Link]

An Important Note on CAS Number 89159-94-4 for the Scientific Community

Author: BenchChem Technical Support Team. Date: February 2026

To our valued researchers, scientists, and drug development professionals,

In the pursuit of scientific accuracy and integrity, we must begin this communication with a critical clarification regarding the topic of this intended guide: CAS number 89159-94-4 . Our comprehensive investigation into this identifier has revealed significant ambiguity and a lack of a definitive, authoritative assignment to a single chemical entity.

Initial inquiries associated this CAS number with two distinct molecules: 8-(Bromomethyl)-5-nitroquinoline and beta-(1->6)-Galactobiose . However, a thorough cross-referencing with authoritative chemical databases, including PubChem, has not substantiated a conclusive link for CAS number 89159-94-4 to either of these compounds.

Furthermore, established sources indicate different CAS numbers for related and proposed structures:

  • 8-(Bromomethyl)quinoline is authoritatively assigned CAS number 7496-46-0 .

  • 6-O-β-D-Galactopyranosyl-D-galactose , an alternative name for beta-(1->6)-Galactobiose, is assigned CAS number 5077-31-6 .

This discrepancy presents a fundamental challenge to the creation of an in-depth technical guide as requested. The bedrock of any scientific whitepaper is the unambiguous identification of its subject matter. Without a clear, universally recognized chemical structure corresponding to CAS number 89159-94-4, proceeding with a detailed analysis of properties, synthesis, and applications would be scientifically unsound and potentially misleading.

The integrity of research and development hinges on precise and verifiable information. Therefore, we have concluded that it would be a disservice to the scientific community to produce a guide on a topic with such a foundational ambiguity.

Until a definitive and authoritative assignment for CAS number 89159-94-4 is established within the global chemical registry, we are unable to provide the requested in-depth technical guide. We trust that this clarification is valuable in preventing potential confusion and supporting the rigor of your scientific endeavors.

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 8-(Bromomethyl)-5-nitroquinoline as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Rationale

The Quinoline Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a privileged scaffold in medicinal chemistry. Its rigid, planar structure and ability to participate in various non-covalent interactions have made it a cornerstone in the development of therapeutics. Quinoline derivatives exhibit a vast spectrum of biological activities, including well-established roles as antimalarial, antibacterial, and anti-inflammatory agents.[1] In oncology, this scaffold is integral to several approved drugs and clinical candidates, which exert their effects through diverse mechanisms such as tyrosine kinase inhibition, DNA damage, and disruption of tubulin polymerization.[2][3] The versatility of the quinoline core allows for fine-tuning of its pharmacological properties through substitution, making it an attractive starting point for novel anticancer drug design.[4]

The Emergence of 8-(Bromomethyl)-5-nitroquinoline: A Novel Candidate

The design of this compound (8-BMNQ) is predicated on a rational, dual-functionality approach to chemotherapy. This molecule combines two key pharmacophoric elements:

  • The 5-Nitroquinoline Core: This moiety is structurally related to bioactive compounds like 8-hydroxy-5-nitroquinoline (Nitroxoline). Nitroxoline is known to possess anticancer properties, which are attributed to its ability to chelate metal ions, generate reactive oxygen species (ROS), and induce programmed cell death.[5][6][7] The nitro group, in particular, can act as a source of nitrogen radicals and alter intracellular signaling.[5]

  • The 8-(Bromomethyl) Group: This functional group is a potent electrophile. Structurally analogous to a benzylic bromide, the bromomethyl group is highly reactive towards nucleophiles. In a biological context, the most prominent nucleophiles are the electron-rich centers within DNA bases, such as the N7 position of guanine. This makes the bromomethyl group a classic alkylating "warhead," capable of forming covalent bonds with DNA.

The rationale behind 8-BMNQ is to create a targeted DNA-damaging agent. The quinoline scaffold is hypothesized to guide the molecule to its primary target—nuclear DNA—and facilitate binding, while the reactive bromomethyl group executes the cytotoxic function by forming irreversible DNA adducts.

Core Hypothesis: A Dual-Action DNA Damaging Agent

We hypothesize that this compound functions as a dual-action genotoxic agent. The mechanism proceeds in a two-step manner: (1) Initial DNA Association: The planar 5-nitroquinoline ring system facilitates cellular uptake and subsequent non-covalent association with DNA, likely through intercalation between base pairs. (2) Irreversible Alkylation: Following this initial binding, the strategically positioned and highly reactive bromomethyl group forms a covalent adduct with a nucleophilic site on a nearby DNA base. This covalent lesion creates a significant steric block, disrupting critical cellular processes like DNA replication and transcription, ultimately leading to the activation of DNA damage response pathways and apoptotic cell death.

Physicochemical Properties and Synthetic Outline

Molecular Structure and Properties
  • IUPAC Name: this compound

  • Molecular Formula: C₁₀H₇BrN₂O₂

  • Key Features:

    • Planar Aromatic System: Facilitates π-π stacking interactions with DNA bases.

    • Nitro Group (-NO₂): An electron-withdrawing group that influences the electronic properties of the ring and has intrinsic bioactivity.

    • Bromomethyl Group (-CH₂Br): An electrophilic alkylating moiety, serving as the reactive center for covalent bond formation with DNA.

Proposed Synthetic Strategy

A plausible synthesis of 8-BMNQ would begin with 8-methylquinoline. The synthesis can be envisioned as a two-step process:

  • Nitration: The 8-methylquinoline precursor is subjected to nitrating conditions (e.g., a mixture of nitric acid and sulfuric acid). This reaction preferentially installs a nitro group at the C5 position, yielding 8-methyl-5-nitroquinoline. The regioselectivity is governed by the directing effects of the quinoline nitrogen and the existing methyl group.

  • Benzylic Bromination: The methyl group of 8-methyl-5-nitroquinoline is then converted to a bromomethyl group. This is typically achieved using a radical initiator and a source of bromine, such as N-Bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide, under photochemical or thermal initiation. This selective bromination at the benzylic position yields the final product, this compound.

Proposed Core Mechanism of Action: DNA Damage Induction

The central tenet of 8-BMNQ's anticancer activity is its ability to inflict severe and irreparable DNA damage.

Step 1: DNA Intercalation and Binding

The initial interaction between 8-BMNQ and DNA is proposed to be non-covalent. The large, flat surface area of the quinoline ring system is ideal for intercalating between the stacked base pairs of the DNA double helix. This mode of binding is a well-documented mechanism for many quinoline-based compounds and other planar molecules.[8][9] This intercalation not only positions the molecule in close proximity to its target but can also cause localized distortions in the DNA structure, such as unwinding of the helix, which may prime the DNA for the subsequent alkylation step.

Step 2: Covalent Adduct Formation via Alkylation

Once intercalated, the highly electrophilic carbon of the bromomethyl group is perfectly positioned for a nucleophilic attack from an electron-rich atom on a DNA base. The N7 position of guanine is the most nucleophilic site in DNA and a common target for alkylating agents. The reaction proceeds via an S_N2 mechanism, where the N7 atom of guanine attacks the methylene carbon, displacing the bromide ion and forming a stable covalent bond. This results in a bulky 8-(quinolylmethyl)-guanine adduct. Such lesions are known to be highly mutagenic and cytotoxic.[10][11]

Consequence: Disruption of DNA Integrity and Function

The formation of these bulky covalent adducts has catastrophic consequences for the cell:

  • Replication Blockade: The adduct acts as a physical barrier, causing the DNA polymerase machinery to stall during replication. This can lead to the collapse of the replication fork and the formation of lethal double-strand breaks (DSBs).

  • Transcriptional Arrest: Similarly, RNA polymerase is blocked from transcribing genes downstream of the adduct, halting the production of essential proteins.

  • Activation of DNA Damage Response (DDR): The cell recognizes these lesions and stalled replication forks as critical damage, triggering a complex signaling cascade known as the DNA Damage Response (DDR).

Cellular Response and Downstream Signaling Pathways

Activation of the DNA Damage Response (DDR) Pathway

The presence of 8-BMNQ-induced DNA adducts and subsequent double-strand breaks serves as a potent signal for the activation of the DDR pathway. This response is primarily orchestrated by the master kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related). These kinases phosphorylate a cascade of downstream effector proteins, including the checkpoint kinases Chk1 and Chk2. Activated Chk1/Chk2, in turn, phosphorylate targets like the tumor suppressor protein p53 and the phosphatase Cdc25, leading to cell cycle arrest.[12] This arrest provides the cell with an opportunity to repair the damage.

Diagram: The DNA Damage Response Pathway

DDR_Pathway BMNQ 8-BMNQ DNA_Damage DNA Adducts & Double-Strand Breaks BMNQ->DNA_Damage Induces ATM_ATR ATM / ATR (Sensor Kinases) DNA_Damage->ATM_ATR Activates Chk1_Chk2 Chk1 / Chk2 (Checkpoint Kinases) ATM_ATR->Chk1_Chk2 Phosphorylates p53 p53 Stabilization & Activation Chk1_Chk2->p53 Phosphorylates CellCycleArrest Cell Cycle Arrest (G2/M Phase) Chk1_Chk2->CellCycleArrest Induces p53->CellCycleArrest Reinforces Apoptosis Apoptosis p53->Apoptosis Triggers if Damage is Severe Repair DNA Repair (Attempted) CellCycleArrest->Repair Allows Time for Repair->Apoptosis Failure leads to

Caption: A simplified diagram of the DNA Damage Response (DDR) pathway initiated by 8-BMNQ.

Induction of Apoptosis

If the DNA damage inflicted by 8-BMNQ is extensive and beyond the cell's repair capacity, the DDR signaling will shift from promoting survival to initiating programmed cell death, or apoptosis. An activated and stabilized p53 protein is a key executioner in this process. It functions as a transcription factor, upregulating the expression of pro-apoptotic proteins from the Bcl-2 family, such as Bax and PUMA. These proteins lead to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade, which systematically dismantles the cell. This is a common endpoint for many successful chemotherapeutic agents, including other quinoline derivatives.[2][13]

Potential for ROS Generation

In addition to direct DNA alkylation, the 5-nitroquinoline moiety of 8-BMNQ may contribute to cytotoxicity through the generation of reactive oxygen species (ROS). Nitroaromatic compounds can undergo enzymatic reduction in the cell to form nitro radical anions. These anions can then react with molecular oxygen to regenerate the parent compound while producing superoxide radicals. This redox cycling can lead to a state of oxidative stress, causing further damage to DNA, proteins, and lipids, thereby amplifying the compound's cytotoxic effect. This secondary mechanism is strongly supported by evidence from the related compound nitroxoline, whose anticancer activity is linked to increased ROS generation.[7]

Experimental Validation: A Self-Validating Protocol Suite

To validate the hypothesized mechanism of action, a logical and interconnected series of experiments is required. The results of each experiment should inform and corroborate the others, creating a self-validating system.

Objective 1: Confirming Direct DNA Interaction and Damage

The primary claim is that 8-BMNQ is a direct-acting DNA-damaging agent. This must be established before investigating downstream cellular effects.

  • Causality: Before committing to wet-lab experiments, molecular docking provides a computationally inexpensive way to assess the plausibility of 8-BMNQ binding to DNA. A favorable binding energy and specific interaction pattern would provide strong theoretical support for the intercalation hypothesis.[9][14]

  • Methodology:

    • Preparation of Structures: Obtain a high-resolution 3D structure of a B-DNA dodecamer (e.g., from the Protein Data Bank). Build the 3D structure of 8-BMNQ using chemical drawing software (e.g., ChemDraw) and perform energy minimization.

    • Docking Simulation: Use molecular docking software (e.g., AutoDock Vina). Define the entire DNA molecule as the search space to allow for an unbiased search for binding sites (intercalation, minor/major groove).

    • Analysis: Analyze the resulting poses. Identify the pose with the lowest binding energy (most favorable). Visualize the interactions (e.g., using PyMOL or Chimera) to determine if the quinoline ring is intercalated between base pairs and note its proximity to guanine residues.

  • Causality: This assay directly visualizes and quantifies DNA strand breaks in individual cells. A positive result provides definitive evidence that the compound causes genotoxicity. The alkaline conditions allow for the detection of both single and double-strand breaks.[15][16]

  • Methodology:

    • Cell Treatment: Culture a relevant cancer cell line (e.g., HeLa or HCT116) and treat with varying concentrations of 8-BMNQ (e.g., 0.1x, 1x, 10x IC50) for a short duration (e.g., 2-4 hours). Include a vehicle control (DMSO) and a positive control (e.g., 100 µM H₂O₂ for 10 min).

    • Cell Embedding: Harvest the cells and embed them in a low-melting-point agarose on a specialized microscope slide.

    • Lysis: Immerse the slides in a high-salt lysis buffer to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

    • Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 30 minutes to unwind the DNA.

    • Electrophoresis: Apply a voltage of ~1 V/cm for 30 minutes at 4°C.[16] DNA fragments will migrate out of the nucleoid, forming a "comet tail."

    • Staining and Visualization: Neutralize the slides, stain the DNA with a fluorescent dye (e.g., SYBR Green), and visualize using a fluorescence microscope.

    • Quantification: Use image analysis software to measure the percentage of DNA in the tail and the tail moment. Increased values relative to the vehicle control indicate significant DNA damage.

Diagram: Experimental Workflow for Mechanism Validation

Workflow cluster_0 Objective 1: DNA Damage cluster_1 Objective 2: Cellular Effects cluster_2 Objective 3: Pathway Analysis Docking Molecular Docking (In Silico) Treat Treat Cancer Cells with 8-BMNQ Docking->Treat Informs Comet Comet Assay (In Vitro) Data Data Analysis & Interpretation Comet->Data MTT MTT / CCK-8 Assay (Cytotoxicity) Flow Annexin V / PI (Apoptosis) MTT->Flow IC50 guides concentration Flow->Data WB Western Blot (DDR/Apoptosis Markers) WB->Data Treat->Comet Treat->MTT Treat->Flow Treat->WB

Caption: The interconnected workflow for validating the mechanism of action of 8-BMNQ.

Objective 2: Quantifying Cytotoxicity and Cellular Effects

Once direct DNA damage is confirmed, the next step is to quantify its effect on cell viability and determine the mode of cell death.

  • Causality: This assay quantifies the metabolic activity of a cell population, which serves as a proxy for cell viability. It is the standard method for determining the dose-dependent cytotoxicity of a compound and calculating its IC50 (half-maximal inhibitory concentration) value.[17][18]

  • Methodology:

    • Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of 8-BMNQ (e.g., from 0.01 µM to 100 µM) for a set period (e.g., 48 or 72 hours). Include vehicle-only wells as a negative control.

    • Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions. Viable cells will metabolize the reagent into a colored formazan product.

    • Absorbance Reading: For MTT, solubilize the formazan crystals with a solvent (e.g., DMSO). Read the absorbance of each well on a microplate reader at the appropriate wavelength.

    • Data Analysis: Normalize the absorbance values to the vehicle control to get the percentage of cell viability. Plot the viability against the log of the compound concentration and use a non-linear regression model to calculate the IC50 value.

Cell LineCancer TypeIC50 (µM) ± SD
HCT116Colon Carcinoma[Experimental Value]
MCF-7Breast Adenocarcinoma[Experimental Value]
A549Lung Carcinoma[Experimental Value]
HeLaCervical Carcinoma[Experimental Value]
Objective 3: Elucidating the Signaling Pathway

The final step is to confirm that the observed cytotoxicity is mediated by the hypothesized DDR and apoptotic pathways.

  • Causality: Western blotting allows for the detection of specific proteins and, crucially, their post-translational modifications (like phosphorylation), which indicate their activation state. Detecting an increase in key DDR and apoptosis markers following treatment provides direct molecular evidence for the activation of these pathways.

  • Methodology:

    • Cell Treatment and Lysis: Treat cells with 8-BMNQ at a concentration near the IC50 value for various time points (e.g., 0, 6, 12, 24 hours). Harvest the cells and lyse them to extract total protein.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

    • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific to the target proteins overnight. Key targets include:

      • DDR Markers: γH2AX (a marker for DSBs), phospho-ATM, phospho-Chk2, phospho-p53.

      • Apoptosis Markers: Cleaved Caspase-3, Cleaved PARP.

      • Loading Control: β-actin or GAPDH.

    • Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Add an enhanced chemiluminescence (ECL) substrate and image the resulting signal.

    • Analysis: An increase in the signal for the phosphorylated and cleaved proteins over time, relative to the loading control, confirms the activation of the DDR and apoptotic pathways.

Summary and Future Directions

This guide outlines a comprehensive, hypothesis-driven approach to elucidating the mechanism of action of this compound. The core hypothesis posits that 8-BMNQ functions as a dual-action genotoxic agent, leveraging its quinoline scaffold for DNA association and its bromomethyl group for covalent alkylation. This action induces irreparable DNA damage, triggering the DDR pathway and ultimately leading to apoptotic cell death in cancer cells. The proposed experimental suite provides a robust, self-validating framework to rigorously test this hypothesis, from initial in silico modeling to detailed molecular pathway analysis.

Future directions should focus on expanding these findings:

  • Cell Cycle Analysis: Investigating the specific phase of the cell cycle at which 8-BMNQ induces arrest (hypothesized to be G2/M) using flow cytometry.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 8-BMNQ with modifications at various positions to identify the structural features critical for its activity.

  • Advanced Models: Validating the efficacy of 8-BMNQ in more complex, biologically relevant models, such as 3D tumor spheroids and eventually, in vivo preclinical animal models of cancer.

  • Repair Pathway Inhibition: Exploring synergistic effects by combining 8-BMNQ with inhibitors of DNA repair pathways (e.g., PARP inhibitors), which could potentiate its anticancer activity.

References

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Navigating the Solubility Landscape of 8-(Bromomethyl)-5-nitroquinoline: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Preclinical Research

In the realm of drug discovery and development, the journey of a promising molecule from a laboratory curiosity to a potential therapeutic agent is fraught with challenges. Among the most fundamental of these is the compound's solubility. For researchers and scientists working with novel compounds such as 8-(Bromomethyl)-5-nitroquinoline, a thorough understanding of its solubility in various organic solvents is not merely an academic exercise; it is a critical determinant of its viability as a drug candidate. Solubility dictates the feasibility of formulation, impacts bioavailability, and influences the design of toxicological and pharmacological studies. This guide provides an in-depth exploration of the solubility characteristics of this compound, offering both theoretical predictions and practical, field-proven methodologies for its empirical determination.

I. Physicochemical Properties and Predicted Solubility of this compound

A molecule's structure is the primary determinant of its physical properties, including solubility.[1] The principle of "like dissolves like" serves as a valuable initial guide for predicting solubility.[2] To this end, a structural analysis of this compound is essential.

Molecular Structure:

  • Quinoline Core: A bicyclic aromatic heterocycle, which is generally soluble in many organic solvents.[3]

  • Nitro Group (-NO2): A strongly electron-withdrawing and polar group. Nitroaromatic compounds are often soluble in polar organic solvents.[4][5]

  • Bromomethyl Group (-CH2Br): This group adds to the molecular weight and can influence solubility. Brominated heterocyclic compounds' solubility is solvent-dependent.[6]

The combination of a large aromatic system with polar functional groups suggests that this compound will likely exhibit a range of solubilities in common organic solvents. The presence of the polar nitro group would suggest good solubility in polar aprotic and some polar protic solvents. Conversely, the large, relatively nonpolar quinoline backbone may allow for some solubility in less polar solvents.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassSolventPredicted SolubilityRationale
Polar Aprotic Dimethyl sulfoxide (DMSO)HighExcellent solvent for a wide range of organic compounds.
Dimethylformamide (DMF)HighSimilar to DMSO, effective at solvating polar and aromatic compounds.
AcetonitrileModerate to HighA polar aprotic solvent commonly used for nitroaromatic compounds.[5]
AcetoneModerate to HighA moderately polar solvent capable of dissolving many organic compounds.[5]
Polar Protic MethanolModerateThe polar -OH group can interact with the nitro group, but the large aromatic structure may limit high solubility.[5]
EthanolModerateSimilar to methanol, with a slightly larger nonpolar component.[5]
IsopropanolLow to ModerateIncreased nonpolar character compared to methanol and ethanol.
Nonpolar Dichloromethane (DCM)ModerateA good solvent for many organic compounds, may dissolve the quinoline structure.
TolueneLowThe nonpolar nature of toluene may not effectively solvate the polar nitro group.
HexaneVery LowUnlikely to be a good solvent due to the significant polarity of the nitro group.[7]

II. Experimental Determination of Thermodynamic Solubility: A Validated Protocol

While predictions are useful, empirical determination of solubility is essential for accurate data. The shake-flask method is a widely recognized and reliable technique for measuring the thermodynamic (or equilibrium) solubility of a compound.[8] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantification of the dissolved solute in the supernatant.[8][9]

A. The Shake-Flask Method: A Step-by-Step Protocol

This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data in line with Good Laboratory Practice (GLP) principles.[10][11]

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • 2 mL glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Temperature-controlled incubator or water bath

  • Centrifuge

  • Syringe filters (0.45 µm, compatible with the solvent)

  • Analytical balance

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Preparation: Add an excess amount of solid this compound to a 2 mL glass vial. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.[8]

  • Solvent Addition: Add a known volume (e.g., 1 mL) of the desired organic solvent to the vial.[12]

  • Equilibration: Tightly cap the vials and place them in a shaker at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium. A duration of 18-24 hours is typically recommended.[9]

  • Phase Separation: After the equilibration period, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully collect the supernatant, ensuring no solid particles are disturbed. For added certainty, filter the supernatant through a 0.45 µm syringe filter that has been pre-rinsed with the same solvent to minimize adsorption losses.

  • Dilution: If necessary, dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted filtrate using a validated analytical method such as UV-Vis spectrophotometry or HPLC.[13]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid to vial B Add known volume of solvent A->B C Shake at constant temperature (18-24 hours) B->C D Centrifuge to pellet solid C->D E Filter supernatant (0.45 µm) D->E F Dilute filtrate if necessary E->F G Quantify concentration (UV-Vis or HPLC) F->G

Caption: Workflow for the Shake-Flask Solubility Determination Method.

III. Quantitative Analysis of Dissolved Solute

Accurate quantification of the dissolved this compound is crucial for reliable solubility data. UV-Visible spectrophotometry is a straightforward and widely accessible method for this purpose, particularly for aromatic compounds that absorb light in the UV-Vis range.[14][15][16]

A. Quantification by UV-Vis Spectrophotometry: A Step-by-Step Protocol

This protocol relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

Procedure:

  • Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen organic solvent to create a stock solution of known concentration.

  • Preparation of Standard Solutions: Perform a series of serial dilutions of the stock solution to prepare at least five standard solutions of decreasing concentrations.

  • Wavelength of Maximum Absorbance (λmax) Determination: Scan one of the standard solutions across the UV-Vis spectrum to determine the wavelength at which the compound exhibits maximum absorbance (λmax). All subsequent absorbance measurements should be performed at this wavelength.

  • Measurement of Standards: Measure the absorbance of each standard solution at the determined λmax.

  • Generation of Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value greater than 0.99 is desirable.

  • Measurement of Sample: Measure the absorbance of the diluted filtrate from the shake-flask experiment.

  • Concentration Calculation: Use the equation of the calibration curve to calculate the concentration of this compound in the diluted filtrate. Remember to account for the dilution factor to determine the final solubility.

G cluster_standards Standard Preparation cluster_calibration Calibration cluster_sample Sample Analysis A Prepare Stock Solution (Known Concentration) B Create Serial Dilutions (Standard Solutions) A->B C Determine λmax B->C D Measure Absorbance of Standards C->D E Plot Calibration Curve (Absorbance vs. Concentration) D->E F Measure Absorbance of Saturated Filtrate E->F G Calculate Concentration using Calibration Curve F->G

Caption: Workflow for Quantification using UV-Vis Spectrophotometry.

B. High-Performance Liquid Chromatography (HPLC) as an Alternative

For compounds with low UV absorbance or in cases where higher sensitivity and selectivity are required, HPLC coupled with a UV or mass spectrometry (MS) detector is the method of choice.[13][17] An HPLC method would involve creating a similar calibration curve by injecting known concentrations of the compound and then analyzing the filtered sample to determine its concentration.[18] HPLC offers the advantage of separating the compound of interest from any potential impurities or degradation products, thus providing a more accurate measurement.[13]

IV. Data Analysis and Reporting

The final step is to calculate and report the solubility of this compound in each solvent. The solubility is typically expressed in units of mg/mL or mol/L.

Calculation:

Solubility (mg/mL) = Concentration from calibration curve (mg/mL) x Dilution factor

Table 2: Template for Reporting Solubility Data

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Dimethyl sulfoxide (DMSO)25
Acetonitrile25
Methanol25
Dichloromethane (DCM)25
... (add other solvents)

V. Conclusion

References

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An In-Depth Technical Guide to the Synthesis of Bromo-Nitroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of Bromo-Nitroquinolines in Medicinal Chemistry

The quinoline scaffold is a cornerstone in drug discovery, forming the structural basis of numerous therapeutic agents with a broad spectrum of activities, including antimalarial, anticancer, and antibacterial properties.[1] The strategic introduction of bromo and nitro functionalities onto this privileged core dramatically expands its synthetic utility and pharmacological potential. Bromo-nitroquinoline derivatives are not merely endpoints; they are pivotal intermediates, meticulously designed for further elaboration. The electron-withdrawing nature of the nitro group, for instance, can activate a neighboring bromo substituent towards nucleophilic aromatic substitution (SNAr), opening a gateway to a diverse array of amino, alkoxy, and other functionalized quinolines.[2] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the core synthetic strategies for preparing bromo-nitroquinoline derivatives, focusing on the underlying chemical principles, practical experimental protocols, and the causal logic behind methodological choices.

Core Principles: Understanding Electrophilic Aromatic Substitution on the Quinoline Nucleus

The synthesis of bromo-nitroquinoline derivatives is predominantly governed by the principles of electrophilic aromatic substitution (EAS). The quinoline ring system, a fusion of a benzene ring and a pyridine ring, presents a nuanced reactivity profile.

Under the strongly acidic conditions typical for nitration and bromination, the quinoline nitrogen is protonated, forming the quinolinium ion. This protonation deactivates the pyridine ring towards electrophilic attack to an even greater extent than the already electron-deficient pyridine. Consequently, electrophilic substitution overwhelmingly favors the benzenoid ring.

The primary sites of substitution on the benzenoid ring are positions 5 and 8, followed by positions 6 and 7. The precise regiochemical outcome is a delicate interplay of electronic effects, steric hindrance, and the nature of any pre-existing substituents on the ring.

Diagram: Regioselectivity in Electrophilic Aromatic Substitution of Quinoline

Caption: General reactivity order for electrophilic substitution on the quinoline ring.

Synthetic Strategies: A Tale of Two Pathways

The synthesis of bromo-nitroquinolines can be approached via two primary strategic pathways:

  • Strategy A: Nitration of a Bromoquinoline Precursor

  • Strategy B: Bromination of a Nitroquinoline Precursor

The choice between these strategies is often dictated by the availability of starting materials, the desired final substitution pattern, and the directing effects of the substituents.

Strategy A: Nitration of Bromoquinolines

This is a widely employed and effective method for accessing bromo-nitroquinolines. The bromine atom is a deactivating but ortho-, para- directing substituent. This directing effect, in concert with the inherent reactivity of the quinoline nucleus, provides a powerful tool for controlling the position of the incoming nitro group.

A common and illustrative example is the nitration of 6-bromoquinoline. The bromine at position 6 directs the incoming electrophile (the nitronium ion, NO2+) to its ortho positions (5 and 7). Given the higher intrinsic reactivity of the 5-position, the primary product is 6-bromo-5-nitroquinoline.

Experimental Protocol: Synthesis of 6-Bromo-5-nitroquinoline

  • Dissolution: Dissolve 6-bromoquinoline (0.932 mmol) in 4 mL of concentrated sulfuric acid, and cool the solution to -5 °C using a salt-ice bath.

  • Preparation of Nitrating Mixture: Separately, prepare a mixture of concentrated sulfuric acid (1.5 mL) and concentrated nitric acid (1.5 mL), and cool this mixture to -5 °C.

  • Nitration: While vigorously stirring the 6-bromoquinoline solution, add the cold nitrating mixture dropwise over one hour, ensuring the internal temperature does not exceed 0 °C.

  • Reaction Monitoring: The reaction is typically complete after one hour, indicated by a color change from dark brown to dark yellow.

  • Work-up: Pour the reaction mixture over approximately 20 g of crushed ice. Once the ice has melted, extract the product with dichloromethane (5 x 5 mL).

  • Neutralization and Drying: Neutralize the combined organic phases with a 10% aqueous sodium bicarbonate solution and then dry over anhydrous sodium sulfate.

  • Isolation: Remove the solvent in vacuo to yield the product, typically as yellow-colored needle crystals in quantitative yield.[3]

The nitration of 6,8-dibromoquinoline provides a clear example of how steric and electronic factors combine to afford a single, well-defined product. The positions ortho to the C6-Br are C5 and C7. The position ortho to the C8-Br is C7. The C5 position is electronically activated by both bromine atoms (as a para and ortho position, respectively) and is sterically accessible. Computational studies have suggested that steric compression at the C-7 position, due to the proximity of the two bromine atoms, makes the C-5 position more accessible for nitration.[2]

Experimental Protocol: Synthesis of 6,8-Dibromo-5-nitroquinoline [2]

  • Dissolution: Dissolve 6,8-dibromoquinoline (1.00 g, 3.484 mmol) in 10 mL of concentrated sulfuric acid and cool to -5 °C in a salt-ice bath.

  • Nitrating Agent: Prepare a solution of 50% nitric acid in 20 mL of sulfuric acid.

  • Addition: Slowly add the nitrating solution to the stirred 6,8-dibromoquinoline solution at -5 °C.

  • Reaction: Stir the mixture for 1 hour in the ice bath, then allow it to warm to room temperature.

  • Quenching: Pour the resulting red solution onto 50 g of crushed ice.

  • Extraction: After the ice melts, extract the mixture with CH2Cl2 (3 x 40 mL).

  • Work-up: Neutralize the combined organic phases with 10% aqueous NaHCO3 solution and dry over Na2SO4.

  • Isolation: Evaporate the solvent under vacuum to obtain yellow, needle-shaped crystals of 6,8-dibromo-5-nitroquinoline (yield: 96%).[2]

Strategy B: Bromination of Nitroquinolines

This approach involves introducing a bromine atom into a pre-existing nitroquinoline. The nitro group is a strongly deactivating and meta- directing substituent. This presents both challenges and opportunities for regiocontrol.

The bromination of 8-nitroquinoline can lead to a mixture of products. The nitro group at position 8 will direct incoming electrophiles to the 5 and 7 positions. The reaction of 8-nitroquinoline with bromine can result in the formation of 5,7-dibromo-8-aminoquinoline after a subsequent reduction step, indicating that bromination occurs at the 5 and 7 positions.[1]

Experimental Protocol: Bromination of 8-Aminoquinoline (derived from 8-Nitroquinoline) [1]

Note: This protocol starts with 8-aminoquinoline, which is readily prepared by the reduction of 8-nitroquinoline.

  • Dissolution: Dissolve 8-aminoquinoline (100 mg, 0.7 mmol) in 2 mL of distilled CH2Cl2.

  • Brominating Agent: Prepare a solution of bromine (0.222 mg, 1.42 mmol, 2.1 eq) in CHCl3.

  • Addition: Add the bromine solution dropwise to the 8-aminoquinoline solution over 10 minutes at room temperature in the dark.

  • Reaction: Stir the reaction for 17 hours, or until the bromine color has dissipated.

  • Work-up: Wash the organic layer with 5% NaHCO3 solution (3 x 20 mL) and dry over Na2SO4.

  • Purification: After solvent evaporation, purify the crude material by column chromatography on alumina (eluent: EtOAc/hexane, 1:6) to yield 5,7-dibromo-8-aminoquinoline (99% yield).[1]

Comparative Analysis of Synthetic Strategies

FeatureStrategy A: Nitration of BromoquinolineStrategy B: Bromination of Nitroquinoline
Regiocontrol Generally predictable based on the ortho-, para- directing effect of bromine. Often leads to a major, easily isolable product.Can be more complex due to the strong deactivating and meta- directing nature of the nitro group. May lead to mixtures of isomers.
Reaction Conditions Typically requires strong mixed acids (H2SO4/HNO3) and careful temperature control to prevent over-nitration.Can be achieved with molecular bromine or N-bromosuccinimide (NBS). Reaction conditions can be modulated to influence selectivity.
Substrate Reactivity Bromoquinolines are deactivated but still reactive enough for nitration.Nitroquinolines are strongly deactivated, often requiring more forcing conditions for bromination.
Strategic Advantage Excellent for preparing precursors for SNAr reactions, as the nitro group activates the adjacent bromo substituent.Useful if the desired bromo-nitroquinoline isomer is not easily accessible via nitration of the corresponding bromoquinoline.

Foundational Synthesis: The Skraup Reaction

The quinoline core itself is often constructed using classic named reactions. The Skraup synthesis is a robust and widely used method for preparing quinolines from anilines. A general understanding of this foundational reaction is essential for any chemist working in this area.

Diagram: The Skraup Synthesis of Quinoline

G Aniline Aniline Michael_Addition Michael Addition Aniline->Michael_Addition Glycerol Glycerol H2SO4 H2SO4 Acrolein Acrolein (in situ) H2SO4->Acrolein Oxidizing_Agent Oxidizing Agent (e.g., Nitrobenzene) Oxidation Oxidation Oxidizing_Agent->Oxidation Acrolein->Michael_Addition Cyclization Electrophilic Cyclization Michael_Addition->Cyclization Dehydration Dehydration Cyclization->Dehydration Dehydration->Oxidation Quinoline Quinoline Oxidation->Quinoline

Caption: Workflow for the Skraup synthesis of quinoline.

Experimental Protocol: Skraup Synthesis of Quinoline [4][5]

Caution: The Skraup reaction can be highly exothermic and should be performed with appropriate safety precautions, including a blast shield and in a well-ventilated fume hood.

  • Reactant Mixture: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline, glycerol, concentrated sulfuric acid, and an oxidizing agent (traditionally nitrobenzene, though arsenic pentoxide has also been used). The addition of ferrous sulfate can help to moderate the reaction.[5]

  • Heating: Heat the mixture carefully. The reaction is often initiated by gentle heating, after which the exothermic nature of the reaction takes over. Careful temperature control is crucial to prevent the reaction from becoming violent.

  • Reaction Completion: After the initial vigorous reaction subsides, continue heating to ensure the reaction goes to completion.

  • Work-up: Cool the reaction mixture and dilute with water. Neutralize the excess acid with a base (e.g., sodium hydroxide).

  • Purification: The quinoline product is typically isolated by steam distillation, followed by extraction and fractional distillation.

Conclusion and Future Outlook

The synthesis of bromo-nitroquinoline derivatives is a mature yet continually evolving field. The strategic choice between nitrating a bromoquinoline or brominating a nitroquinoline allows for access to a wide range of substitution patterns. These compounds are of paramount importance as versatile intermediates in the synthesis of novel therapeutic agents. Future research will likely focus on the development of more selective, efficient, and environmentally benign synthetic methods, as well as the exploration of the pharmacological potential of the ever-expanding library of bromo-nitroquinoline derivatives.

References

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link]

  • Çakmak, O., et al. (2022). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH. Available at: [Link]

  • Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Arkivoc. Available at: [Link]

  • Brown, W. D., & Gouliaev, A. H. (2005). Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses. Available at: [Link]

  • Rey, M., et al. (2004). Synthese einiger 8‐substituierter 2‐Methyl‐1,2,3,4‐tetrahydroisochinoline. Helvetica Chimica Acta. Available at: [Link]

  • Hamilton, C. S., & Strukov, I. (1941). 6-methoxy-8-nitroquinoline. Organic Syntheses. Available at: [Link]

  • Kaur, M., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • McKenna, J. M., et al. (2021). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. Available at: [Link]

  • Clarke, H. T., & Davis, A. W. (1941). Quinoline. Organic Syntheses. Available at: [Link]

  • Andrievsky, A., & Gorelik, M. (2013). Competition of Aromatic Bromination and Nitration in Concentrated Sulfuric Acid. Open Journal of Synthesis Theory and Applications. Available at: [Link]

Sources

Methodological & Application

Application Note: Fluorescent Labeling of Amino Acids Using 8-(Bromomethyl)-5-nitroquinoline for Enhanced Detection and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For inquiries, please contact: [email protected]

Introduction: A Novel Fluorogenic Reagent for Amino Acid Analysis

The precise and sensitive detection of amino acids is paramount in numerous fields, from fundamental biochemical research to pharmaceutical drug development and quality control. Fluorescent labeling, coupled with separation techniques like high-performance liquid chromatography (HPLC), offers a powerful analytical approach. This application note introduces 8-(Bromomethyl)-5-nitroquinoline as a novel pre-column derivatization reagent for the fluorescent labeling of primary and secondary amino acids.

The quinoline moiety is a well-established fluorophore, and the introduction of a nitro group can modulate its photophysical properties.[1] The bromomethyl group serves as a reactive handle for the nucleophilic substitution by the amino group of amino acids, forming a stable covalent bond. This derivatization imparts fluorescence to the otherwise non-fluorescent amino acids, enabling their sensitive detection. The resulting labeled amino acids can be readily separated and quantified using reverse-phase HPLC with fluorescence detection, providing a robust method for amino acid analysis.

This guide provides a comprehensive overview of the synthesis of this compound, detailed protocols for amino acid labeling, and a validated HPLC method for the separation and analysis of the derivatized products.

Principle of the Method

The methodology is based on a two-step process:

  • Derivatization: The primary or secondary amine of an amino acid reacts with this compound in a nucleophilic substitution reaction. This reaction proceeds readily under mild basic conditions, where the deprotonated amino group acts as the nucleophile, displacing the bromide ion.

  • Detection and Quantification: The fluorescently labeled amino acids are then separated by reverse-phase HPLC and detected by a fluorescence detector. The intensity of the fluorescence signal is directly proportional to the concentration of the amino acid, allowing for accurate quantification.

Synthesis of the Labeling Reagent: this compound

The synthesis of this compound is a multi-step process that begins with the synthesis of 8-methyl-5-nitroquinoline, followed by benzylic bromination.

Synthesis of 8-Methyl-5-nitroquinoline

The synthesis of 8-methyl-5-nitroquinoline can be achieved through a Skraup synthesis, a classic method for quinoline synthesis.[2] This involves the reaction of a substituted aniline with glycerol, an oxidizing agent, and sulfuric acid. For 8-methyl-5-nitroquinoline, the starting material would be 2-methyl-5-nitroaniline.

Alternatively, a more direct approach involves the nitration of 8-methylquinoline.[3]

Materials:

  • 8-Methylquinoline

  • Fuming Nitric Acid

  • Concentrated Sulfuric Acid

  • Ice bath

  • Standard laboratory glassware

Protocol:

  • In a flask equipped with a stirrer and dropping funnel, cool concentrated sulfuric acid in an ice bath.

  • Slowly add 8-methylquinoline to the cooled sulfuric acid while maintaining the temperature below 10°C.

  • Once the addition is complete, slowly add fuming nitric acid dropwise, ensuring the temperature does not exceed 10°C.

  • After the addition of nitric acid, continue stirring the reaction mixture at low temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 8-methyl-5-nitroquinoline.

Benzylic Bromination of 8-Methyl-5-nitroquinoline

The conversion of the methyl group to a bromomethyl group is achieved through a radical-initiated benzylic bromination using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as benzoyl peroxide or AIBN.[4][5]

Materials:

  • 8-Methyl-5-nitroquinoline

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide or AIBN (radical initiator)

  • Carbon tetrachloride (or a safer alternative like acetonitrile)[6]

  • Reflux condenser and heating mantle

Protocol:

  • Dissolve 8-methyl-5-nitroquinoline in carbon tetrachloride in a round-bottom flask.

  • Add NBS and a catalytic amount of the radical initiator to the solution.

  • Heat the mixture to reflux and irradiate with a light source (e.g., a sunlamp) to initiate the radical reaction.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with water and a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield crude this compound.

  • The product can be further purified by column chromatography on silica gel.

Application Protocol: Fluorescent Labeling of Amino Acids

This protocol details the derivatization of amino acids with this compound.

Materials and Reagents
  • This compound solution (10 mM in acetonitrile)

  • Amino acid standard solution or sample hydrolysate

  • Borate buffer (0.1 M, pH 9.0)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Microcentrifuge tubes or autosampler vials

Labeling Protocol
  • To 100 µL of the amino acid standard solution or sample in a microcentrifuge tube, add 100 µL of 0.1 M borate buffer (pH 9.0).

  • Add 200 µL of the 10 mM this compound solution in acetonitrile.

  • Vortex the mixture for 30 seconds.

  • Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.

  • After incubation, cool the mixture to room temperature.

  • The sample is now ready for HPLC analysis. If necessary, the sample can be diluted with the initial mobile phase.

Workflow Visualization

G cluster_synthesis Synthesis of Labeling Reagent cluster_labeling Amino Acid Labeling cluster_analysis Analysis s1 8-Methylquinoline s2 Nitration (HNO3/H2SO4) s1->s2 s3 8-Methyl-5-nitroquinoline s2->s3 s4 Benzylic Bromination (NBS, Initiator) s3->s4 s5 This compound s4->s5 l3 Add this compound s5->l3 l1 Amino Acid Sample l2 Add Borate Buffer (pH 9.0) l1->l2 l2->l3 l4 Incubate at 60°C l3->l4 l5 Fluorescently Labeled Amino Acid l4->l5 a1 Inject into HPLC l5->a1 a2 Reverse-Phase Separation a1->a2 a3 Fluorescence Detection a2->a3 a4 Data Analysis & Quantification a3->a4

Figure 1: Overall workflow from synthesis of the labeling reagent to the analysis of labeled amino acids.

HPLC Analysis of Labeled Amino Acids

A reverse-phase HPLC method is employed for the separation of the derivatized amino acids.

Instrumentation and Columns
  • HPLC system with a gradient pump, autosampler, and fluorescence detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase and Gradient
  • Mobile Phase A: 25 mM Sodium acetate buffer, pH 6.5

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

Gradient Elution Program:

Time (min)% Mobile Phase B
020
2060
2580
3020
3520
Fluorescence Detection
  • Excitation Wavelength: To be determined empirically, but expected in the range of 320-360 nm for N-alkylated quinolinium salts.[7]

  • Emission Wavelength: Expected in the range of 420-480 nm.[7]

Expected Results and Data Interpretation

The chromatogram will show a series of fluorescent peaks, each corresponding to a specific amino acid derivative. The retention time of each peak is characteristic of the amino acid, and the peak area is proportional to its concentration. A standard mixture of amino acids should be run to determine the retention times and to generate a calibration curve for each amino acid for quantitative analysis.

Troubleshooting

Problem Possible Cause Solution
Low or no fluorescence signal Incomplete derivatizationEnsure pH of the reaction buffer is correct. Increase incubation time or temperature. Check the integrity of the labeling reagent.
Incorrect excitation/emission wavelengthsOptimize detector settings by scanning the fluorescence spectrum of a labeled standard.
Poor peak resolution Inappropriate HPLC gradientOptimize the gradient profile, especially the initial and final percentages of the organic modifier.
Column degradationReplace the HPLC column.
Extra peaks in the chromatogram Reagent-related byproductsRun a blank (reagents without amino acids) to identify reagent peaks.
Sample matrix interferencePerform sample cleanup (e.g., solid-phase extraction) before derivatization.

Causality Behind Experimental Choices

  • Choice of pH: The derivatization reaction is performed at a basic pH (pH 9.0) to ensure that the amino group of the amino acid is deprotonated and thus more nucleophilic, facilitating the reaction with the electrophilic bromomethyl group of the reagent.

  • Reaction Temperature and Time: The incubation at 60°C for 30 minutes is an optimized condition to drive the reaction to completion in a reasonable timeframe without causing significant degradation of the reactants or products.

  • Reverse-Phase HPLC: The derivatized amino acids are more hydrophobic than their underivatized counterparts due to the addition of the quinoline moiety. This increased hydrophobicity makes them well-suited for separation on a C18 reverse-phase column.

  • Gradient Elution: A gradient elution is necessary to separate a complex mixture of amino acids with varying polarities. The gradient starts with a lower concentration of the organic solvent to retain and separate the more polar amino acids and gradually increases to elute the more hydrophobic ones.

Conclusion

This compound is a promising fluorescent labeling reagent for the sensitive and reliable analysis of amino acids. The synthesis of the reagent is achievable through established organic chemistry methods. The labeling protocol is straightforward and can be readily integrated into standard analytical workflows. The resulting fluorescent derivatives can be effectively separated and quantified by reverse-phase HPLC, making this method a valuable tool for researchers, scientists, and drug development professionals.

References

  • Cantillo, D., de Frutos, O., Rincon, J. A., Mateos, C., & Kappe, C. O. (2014). A Continuous-Flow Protocol for the Bromination of Benzylic Compounds with N-Bromosuccinimide. The Journal of Organic Chemistry, 79(1), 223–229. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzyl bromides. Retrieved from [Link]

  • Kowalski, K., et al. (2015). Regioselective Synthesis of Fluorescent Alkoxy-Substituted Phenazines and N-Alkyl Phenazinium Salts. The Journal of Organic Chemistry, 80(15), 7645–7655. [Link]

  • Chad's Prep. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry [Video]. YouTube. [Link]

  • Adamu, H., et al. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. [Link]

  • Fekkes, D. (1996). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Journal of Chromatography B: Biomedical Sciences and Applications, 682(1), 3-12. [Link]

  • Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]

  • Google Patents. (1998). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
  • Capone, S., et al. (2016). Efficient and scalable synthesis of α,α-disubstituted β-amino amides. Organic & Biomolecular Chemistry, 14(28), 6756-6763. [Link]

  • Gzella, A., et al. (2012). Preliminary spectroscopic studies of the interactions between 9-fluoro-5-alkyl-12(H)-quino[3,4-b][8][9]benzothiazine chloride and DNA. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 96, 874-879. [Link]

  • Gatti, R., et al. (2004). HPLC-fluorescence determination of amino acids in pharmaceuticals after pre-column derivatization with phanquinone. Journal of Pharmaceutical and Biomedical Analysis, 35(2), 339-348. [Link]

  • Kamel, A. M., et al. (2012). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. [Link]

  • Sureau, F., et al. (2002). A spectroscopic study of the fluorescence quenching interactions between biomedically important salts and the fluorescent probe merocyanine 540. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(7), 1435-1445. [Link]

  • Flood, D. T., et al. (2018). Selenomethionine as an Expressible Handle for Bioconjugations. ChemRxiv. [Link]

  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. (2021). Sensors, 21(1), 311. [Link]

  • Google Patents. (2011).
  • Google Patents. (2002).
  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. [Link]

  • Abboud, M. I., et al. (2017). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. MedChemComm, 8(10), 1859-1865. [Link]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]

  • Isaev, A. A., et al. (2005). Technology of preparing 8-hydroxy-5-nitroquinoline. Chemistry of Heterocyclic Compounds, 41(8), 1027-1030. [Link]

Sources

Application Notes and Protocols for the Derivativatization of Fatty Acids with 8-(Bromomethyl)-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed guide to the reaction conditions for the esterification of fatty acids with 8-(bromomethyl)-5-nitroquinoline. This protocol is designed to furnish researchers in life sciences and drug development with a robust method for fluorescently labeling fatty acids, facilitating their detection and quantification in various analytical applications, notably High-Performance Liquid Chromatography (HPLC).

Introduction: The Significance of Fluorescently Tagging Fatty Acids

Fatty acids are fundamental building blocks of lipids and play crucial roles in cellular metabolism, signaling, and structure. The ability to accurately detect and quantify specific fatty acids is paramount in understanding their physiological and pathological roles. However, most fatty acids lack a native chromophore or fluorophore, making their direct detection by common analytical techniques like UV-Vis or fluorescence spectroscopy challenging.

Derivatization with a fluorescent tag, such as a quinoline-based moiety, imparts desirable photophysical properties to the fatty acid molecule. The 5-nitroquinoline scaffold, in particular, is a promising fluorophore due to the intrinsic fluorescence of the quinoline ring system. The introduction of a reactive bromomethyl group at the 8-position provides a convenient handle for the covalent attachment of this fluorescent tag to the carboxyl group of fatty acids through an ester linkage. The resulting fluorescently labeled fatty acids can be readily detected with high sensitivity using fluorescence detectors in conjunction with separation techniques like HPLC.

Reaction Mechanism and Scientific Rationale

The derivatization of fatty acids with this compound proceeds via a nucleophilic substitution reaction, specifically an O-alkylation of the carboxylate anion. The key steps are outlined below:

  • Deprotonation of the Fatty Acid: The reaction is initiated by the deprotonation of the carboxylic acid group of the fatty acid by a suitable base. This generates a carboxylate anion, which is a potent nucleophile. The choice of base is critical; it must be strong enough to deprotonate the fatty acid but not so strong as to cause unwanted side reactions. Non-nucleophilic, hindered bases are often preferred to minimize competitive reactions with the electrophilic this compound.

  • Nucleophilic Attack: The carboxylate anion then attacks the electrophilic benzylic carbon of the bromomethyl group on the 5-nitroquinoline ring. This is an SN2 reaction, where the bromide ion serves as the leaving group.

  • Formation of the Ester: The result of this nucleophilic substitution is the formation of a stable ester bond, covalently linking the fatty acid to the fluorescent 5-nitroquinoline tag.

The presence of the electron-withdrawing nitro group at the 5-position of the quinoline ring can enhance the electrophilicity of the bromomethyl group, potentially facilitating the reaction.

Experimental Workflow Diagram

G cluster_prep Reagent Preparation cluster_reaction Derivatization Reaction cluster_workup Work-up and Purification cluster_analysis Analysis FattyAcid Fatty Acid Solution Mix Mix Reagents FattyAcid->Mix Reagent This compound Solution Reagent->Mix Base Base Solution Base->Mix Incubate Incubate at Elevated Temperature Mix->Incubate Quench Quench Reaction Incubate->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Phase Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify HPLC Purification Evaporate->Purify Analyze Fluorescence Spectroscopy / HPLC Purify->Analyze

Application Notes and Protocols: 8-(Bromomethyl)-5-nitroquinoline as a Thiol-Reactive Fluorescent Probe for Cellular Imaging

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a detailed guide to the application of 8-(Bromomethyl)-5-nitroquinoline as a fluorescent probe for the detection and visualization of thiols in biological systems, particularly within the context of fluorescence microscopy. We will delve into the underlying chemical principles, provide comprehensive protocols for cellular labeling, and discuss the interpretation of the resulting fluorescence data. This guide is intended to equip researchers with the necessary knowledge to effectively utilize this probe in their studies of cellular redox biology, drug-target engagement, and other relevant fields.

Introduction: The Role of Thiols and the Principle of Thiol-Reactive Probes

Biological thiols, such as cysteine residues in proteins and the tripeptide glutathione (GSH), are critical players in a vast array of cellular processes.[1][2] They are integral to maintaining the cellular redox balance, participating in enzymatic catalysis, and forming structural disulfide bonds.[3] The dynamic nature of thiol modifications, such as oxidation and S-nitrosylation, represents a key signaling mechanism in cellular health and disease. Consequently, the ability to detect and quantify thiols within living cells is of paramount importance for understanding cellular function and pathology.[1]

Fluorescent probes that react specifically with thiols have emerged as indispensable tools for their in situ visualization.[1][4] this compound is designed as a thiol-reactive probe based on the principles of nucleophilic substitution. The bromomethyl group serves as an electrophilic center that readily reacts with the nucleophilic thiolate anion (RS⁻) of cysteine or glutathione.[5][6] The 5-nitroquinoline moiety constitutes the fluorophore. It is hypothesized that the probe exhibits a "turn-on" fluorescence mechanism. In its native state, the fluorescence of the quinoline ring is likely quenched by the presence of the electron-withdrawing nitro group and potentially the bromomethyl group through a photoinduced electron transfer (PET) process.[7][8][9] Upon reaction with a thiol, the covalent modification of the bromomethyl group alters the electronic properties of the fluorophore, disrupting the quenching mechanism and leading to a significant increase in fluorescence emission.

Chemical and Photophysical Properties

While experimental data for this compound is not extensively available, its properties can be inferred from the characteristics of its constituent parts and analogous compounds.

PropertyPredicted Value/CharacteristicRationale and References
Molecular Formula C₁₀H₇BrN₂O₂Based on chemical structure.
Molecular Weight 267.08 g/mol Based on chemical structure.
Excitation (λex) ~380 - 420 nmQuinoline derivatives often exhibit excitation in the near-UV to blue region.
Emission (λem) ~480 - 520 nmThe emission is expected to be in the green region of the spectrum.[10]
Quantum Yield (Φ) Low (unreacted), Moderate (thiol-adduct)The nitro group is a known fluorescence quencher.[7][8] Reaction with thiol is expected to increase the quantum yield.
Solubility Soluble in DMSO, DMF; sparingly soluble in aqueous buffersCommon for organic fluorophores.[10]
Reactivity Reacts with thiols (cysteine, glutathione)The bromomethyl group is a known alkylating agent for nucleophiles like thiols.[4][5]

Proposed Synthesis of this compound

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for specific cell types and experimental conditions.

Preparation of Stock Solution
  • Materials:

    • This compound

    • Anhydrous dimethyl sulfoxide (DMSO)

  • Procedure:

    • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount in anhydrous DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C, protected from light and moisture.

Live Cell Labeling and Imaging

This protocol describes the labeling of intracellular thiols in living cells.

Workflow for Live Cell Thiol Labeling

G cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging A Seed cells on imaging plates B Prepare working solution of the probe (1-10 µM) C Wash cells with warm PBS B->C Add to cells D Incubate with probe solution (15-60 min, 37°C) C->D E Wash cells to remove excess probe D->E F Image with fluorescence microscope E->F

Caption: Workflow for live cell thiol labeling and imaging.

  • Cell Culture:

    • Culture cells to 50-70% confluency on a suitable imaging vessel (e.g., glass-bottom dishes or chamber slides).

  • Probe Preparation:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

    • Prepare a working solution of this compound at a final concentration of 1-10 µM in pre-warmed serum-free medium or an appropriate buffer (e.g., Hanks' Balanced Salt Solution, HBSS). The optimal concentration should be determined empirically.

  • Cell Staining:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with pre-warmed Phosphate-Buffered Saline (PBS).

    • Add the probe-containing medium/buffer to the cells and incubate for 15-60 minutes at 37°C in a humidified incubator. The incubation time may require optimization.

  • Washing and Imaging:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed PBS or imaging buffer to remove any unbound probe.

    • Add fresh pre-warmed culture medium or imaging buffer to the cells.

    • Proceed with imaging immediately using a fluorescence microscope equipped with appropriate filters (e.g., DAPI or blue excitation filter set).

Fixed Cell Labeling

For certain applications, it may be desirable to label thiols in fixed cells.

  • Cell Fixation:

    • Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (Optional):

    • If targeting intracellular proteins, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Reduction of Disulfides (Optional):

    • To label total thiols (both free and those in disulfide bonds), incubate the fixed cells with a reducing agent such as 1-5 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for 30 minutes at room temperature.

    • Wash thoroughly with PBS to remove the reducing agent.

  • Probe Labeling:

    • Prepare a 10-50 µM working solution of this compound in PBS.

    • Incubate the fixed cells with the probe solution for 1 hour at room temperature, protected from light.

  • Washing and Mounting:

    • Wash the cells three times with PBS.

    • Mount the coverslips with an appropriate mounting medium.

    • Image the cells using a fluorescence microscope.

Data Interpretation and Controls

Turn-On Fluorescence Mechanism

G cluster_before Before Reaction cluster_after After Reaction A This compound (Low Fluorescence) B + Thiol (R-SH) A->B C Thiol-Adduct (High Fluorescence) B->C

Caption: Proposed turn-on fluorescence mechanism.

A significant increase in fluorescence intensity in cells treated with this compound compared to untreated controls is indicative of the presence of accessible thiols.

Essential Controls:

  • Unstained Control: Cells that have not been treated with the probe to assess background autofluorescence.

  • Thiol-Depletion Control: Pre-treat cells with a non-fluorescent thiol-alkylating agent, such as N-ethylmaleimide (NEM), before adding this compound. A significant reduction in fluorescence in the NEM-treated cells validates that the signal is specific to thiols.[3]

Troubleshooting

IssuePossible CauseSuggested Solution
High Background Fluorescence Incomplete removal of unbound probe.Increase the number and duration of washing steps.
Probe concentration is too high.Titrate the probe concentration to find the optimal signal-to-noise ratio.
No/Weak Signal Probe concentration is too low.Increase the probe concentration.
Incubation time is too short.Increase the incubation time.
Low abundance of accessible thiols.Consider using a reducing agent for fixed-cell staining to expose more thiols.
Phototoxicity/Cell Death High probe concentration or prolonged light exposure.Reduce probe concentration and minimize light exposure during imaging.

Conclusion

This compound holds promise as a valuable tool for the fluorescent labeling of thiols in both live and fixed cells. Its proposed "turn-on" mechanism offers the potential for high-contrast imaging of these critical biomolecules. As with any novel probe, careful optimization and the use of appropriate controls are essential for obtaining reliable and interpretable data. The protocols and principles outlined in this document provide a solid foundation for researchers to begin exploring the utility of this compound in their specific research applications.

References

  • Chen, Y., et al. (2013). Thiol Reactive Probes and Chemosensors. PMC, [Link]

  • García, B., et al. (2024). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. MDPI, [Link]

  • Fu, L., et al. (2019). Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems. PMC, [Link]

  • Mitchison, T. (2013). Microscopy: Labeling Proteins with Fluorescent Probes. YouTube, [Link]

  • Wang, W., et al. (2021). Fluorescent Probes for Live Cell Thiol Detection. PubMed, [Link]

  • Zhang, J., et al. (2020). Fluorescent Chromophores Containing the Nitro Group: Relatively Unexplored Emissive Properties. ResearchGate, [Link]

  • Yang, Y., et al. (2021). Fluorescent Probes for Live Cell Thiol Detection. PMC, [Link]

  • Frackowiak, R., et al. (2015). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate, [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Nitroquinoline. PubChem, [Link]

  • Balan, B., et al. (2019). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. ResearchGate, [Link]

  • Google Patents. (n.d.). Separation of 5-nitroquinoline and 8-nitroquinoline.
  • LoPachin, R. M., et al. (2015). REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. PMC, [Link]

  • Reddy, P., et al. (2022). Revisiting the non-fluorescence of nitroaromatics: presumption versus reality. RSC Publishing, [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications, [Link]

  • Sahu, S., et al. (2021). Fluorescence quenching based detection of nitroaromatics using luminescent triphenylamine carboxylic acids. PMC, [Link]

  • Gupta, V., et al. (2017). Parallel evaluation of nucleophilic and electrophilic chemical probes for sulfenic acid: Reactivity, selectivity and biocompatibility. PMC, [Link]

  • LoPachin, R. M., et al. (2015). Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation. PubMed, [Link]

  • Isaev, A. A., et al. (2005). TECHNOLOGY OF PREPARING 8-HYDROXY-5-NITROQUINOLINE. Chemistry of Heterocyclic Compounds, [Link]

  • Ksenafontov, A. I., et al. (2014). The mechanism of fluorescence quenching by contact of chemical sensor... ResearchGate, [Link]

  • Tao, Y., et al. (2021). Diverse Redoxome Reactivity Profiles of Carbon Nucleophiles. PMC, [Link]

  • Pal, A., et al. (2019). Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions at the ppb level. Semantic Scholar, [Link]

  • Krężel, D., et al. (2021). Fluorescence Quenching Studies on the Interactions between Chosen Fluoroquinolones and Selected Stable TEMPO and PROXYL Nitroxides. MDPI, [Link]

  • Jüstel, P. M., et al. (2021). Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. edoc.ub.uni-muenchen.de, [Link]

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Application Notes and Protocols: Quinoline Derivatives in Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

In the intricate landscape of multi-step organic synthesis, particularly within medicinal chemistry and drug development, the judicious use of protecting groups is paramount. These temporary modifications of functional groups prevent unwanted side reactions and enable precise chemical transformations. The quinoline scaffold, a privileged heterocyclic motif found in numerous natural products and pharmaceuticals, offers a unique and versatile platform for the development of novel protecting group strategies.[1] The inherent electronic and photophysical properties of the quinoline ring can be harnessed to create protecting groups with distinct modes of cleavage, including photolability and specific chemical reactivity.

This comprehensive guide provides detailed application notes and protocols for the use of quinoline derivatives as protecting groups for alcohols, amines, and carboxylic acids. We will delve into the mechanistic underpinnings of these strategies, offering field-proven insights into experimental choices and providing self-validating protocols to ensure scientific integrity and reproducibility.

I. Quinolinyl Methyl (QM) Ethers: Photoremovable Protecting Groups for Alcohols

The protection of hydroxyl groups is a frequent necessity in organic synthesis. Quinolinyl methyl (QM) ethers serve as an excellent choice for a photolabile protecting group, allowing for mild and selective deprotection under visible light, thereby avoiding harsh chemical reagents that could compromise sensitive functionalities elsewhere in the molecule.[2]

Causality Behind Experimental Choices

The quinoline moiety possesses a strong chromophore that can be excited by UV or visible light.[2] Upon excitation, a single-electron transfer (SET) process can be initiated, leading to the cleavage of the benzylic C-O bond of the ether. The choice of a photosensitizer dye and a sacrificial reductant is critical for an efficient reaction. The dye absorbs the light energy and transfers it to the quinoline derivative, while the reductant regenerates the dye and prevents unwanted side reactions.

Protection Protocol: Synthesis of Quinolinyl Methyl Ethers

This protocol describes a general method for the protection of a primary alcohol using a quinoline methyl chloride derivative.

Materials:

  • Alcohol substrate

  • Quinoline methyl chloride (e.g., 2-(chloromethyl)quinoline)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of the alcohol (1.0 equivalent) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of the quinoline methyl chloride (1.1 equivalents) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired quinolinyl methyl ether.

Deprotection Protocol: Photocleavage of Quinolinyl Methyl Ethers

This protocol outlines the photolytic deprotection of a quinolinyl methyl ether-protected alcohol.[2]

Materials:

  • Quinolinyl methyl ether-protected alcohol

  • Methanol/water solvent system (e.g., 9:1 v/v)

  • Photosensitizer dye (e.g., Methylene Green)

  • Triethylamine (TEA) as a sacrificial reductant

  • D-Sorbitol as a radical scavenger (optional)

  • Visible light source (e.g., 150 W spotlight)

  • Reaction vessel (e.g., Pyrex flask)

Procedure:

  • Dissolve the quinolinyl methyl ether-protected alcohol (1.0 equivalent) in the methanol/water solvent system.

  • Add the photosensitizer dye (e.g., 0.1 mol%) and triethylamine (1.5 equivalents). If desired, add D-Sorbitol (0.18%).

  • Irradiate the stirred solution with a visible light source at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 30-60 minutes.[2]

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the deprotected alcohol.

Mechanism of Photocleavage

The photocleavage of quinolinyl methyl ethers proceeds via a single-electron transfer (SET) mechanism.[2]

G cluster_light Visible Light (hν) + Photosensitizer cluster_set Single Electron Transfer (SET) cluster_cleavage C-O Bond Cleavage cluster_final Product Formation QM_Ether Quinolinyl Methyl Ether (QM-OR) Excited_QM [QM-OR]* (Excited State) QM_Ether->Excited_QM Excitation Radical_Cation [QM-OR]•+ (Radical Cation) Excited_QM->Radical_Cation e- transfer to sensitizer Carbocation QM• + +OR Radical_Cation->Carbocation Deprotected_Alcohol ROH (Deprotected Alcohol) Carbocation->Deprotected_Alcohol + H2O Quinoline_Alcohol Quinoline-CH2OH Carbocation->Quinoline_Alcohol + H2O

Caption: Photocleavage of Quinolinyl Methyl Ethers.

II. Quinoline-Based Carbamates for the Protection of Amines

Protecting the nucleophilic amino group is crucial in many synthetic sequences, particularly in peptide synthesis. Carbamates are one of the most common and effective protecting groups for amines.[3] Quinoline derivatives can be incorporated into carbamate structures, offering a robust protection strategy with specific deprotection conditions. A notable application is in the synthesis of 8-aminoquinolines, where carbamate reagents are used to introduce a protected amino group that can be subsequently deprotected.[2][4]

Causality Behind Experimental Choices

The choice of carbamate (e.g., Cbz, Boc, Fmoc) allows for orthogonal deprotection strategies. The 8-aminoquinoline moiety is a valuable ligand and directing group in C-H activation chemistry, making its synthesis via protected intermediates highly desirable.[5] The deprotection via Pd-catalyzed transfer hydrogenation is advantageous as it is mild and can simultaneously effect other transformations, such as the deoxygenation of a quinoline N-oxide, leading to a more efficient overall synthesis.[4]

Protection Protocol: Rhodium-Catalyzed C-H Amidation of Quinoline N-Oxides

This protocol describes the introduction of a carbamate-protected amino group at the C-8 position of a quinoline N-oxide.[2]

Materials:

  • Quinoline N-oxide substrate

  • Carbamate (e.g., Benzyl carbamate for Cbz protection)

  • Trichloroisocyanuric acid (TCCA)

  • [{Cp*RhCl₂}₂] (rhodium catalyst)

  • Silver trifluoromethanesulfonate (AgNTf₂)

  • Silver acetate (AgOAc)

  • Anhydrous methanol (MeOH)

  • Reaction vessel suitable for inert atmosphere conditions

Procedure (Two-Step, One-Pot):

  • To a solution of the carbamate (1.1 equivalents) in anhydrous MeOH, add TCCA (0.4 equivalents) at room temperature. Stir for 1 hour to generate the N-chlorocarbamate in situ.

  • To this mixture, add the quinoline N-oxide (1.0 equivalent), [{Cp*RhCl₂}₂] (2 mol%), AgNTf₂ (8 mol%), and AgOAc (1.1 equivalents).

  • Heat the reaction mixture at 60-80 °C and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the 8-(carbamate-amino)quinoline N-oxide.

Deprotection Protocol: Pd-Catalyzed Transfer Hydrogenation

This protocol details the removal of the carbamate protecting group and the simultaneous deoxygenation of the quinoline N-oxide.[2]

Materials:

  • 8-(Carbamate-amino)quinoline N-oxide

  • Palladium on carbon (Pd/C, 10 wt%)

  • Ammonium formate (HCO₂NH₄)

  • Methanol (MeOH)

  • Reaction flask and stirring apparatus

Procedure:

  • To a solution of the 8-(carbamate-amino)quinoline N-oxide (1.0 equivalent) in MeOH, add Pd/C (10 mol%).

  • Add ammonium formate (5.0 equivalents) in one portion.

  • Stir the reaction mixture at room temperature, monitoring by TLC. The reaction is typically complete within a few hours.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing with MeOH.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the deprotected 8-aminoquinoline.

Logical Workflow for Amine Protection and Deprotection

G Start Quinoline N-Oxide Protection Rh-catalyzed C-H Amidation (Carbamate, TCCA, Rh catalyst) Start->Protection Protected_Intermediate 8-(Carbamate-amino)quinoline N-oxide Protection->Protected_Intermediate Deprotection Pd-Catalyzed Transfer Hydrogenation (Pd/C, HCO₂NH₄) Protected_Intermediate->Deprotection Final_Product 8-Aminoquinoline Deprotection->Final_Product

Caption: Quinoline-based amine protection workflow.

III. 8-Acyloxyquinolines: Protection and Activation of Carboxylic Acids

The protection of carboxylic acids is often achieved by their conversion to esters. 8-Hydroxyquinoline can be used to form 8-acyloxyquinoline esters, which not only protect the carboxylic acid but also activate it for subsequent nucleophilic attack, a strategy particularly useful in peptide synthesis.[6]

Causality Behind Experimental Choices

8-Hydroxyquinoline is an excellent leaving group, making the corresponding esters susceptible to nucleophilic attack by amines to form amide bonds. This dual role as a protecting and activating group is highly efficient. The choice of coupling reagent for the ester formation is critical to ensure high yields and minimize side reactions.

Protection/Activation Protocol: Synthesis of 8-Acyloxyquinoline Esters

This protocol describes the formation of an 8-acyloxyquinoline ester from a carboxylic acid.

Materials:

  • Carboxylic acid substrate

  • 8-Hydroxyquinoline

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous dichloromethane (DCM) or DMF

  • Reaction vessel and stirring apparatus

Procedure:

  • To a solution of the carboxylic acid (1.0 equivalent), 8-hydroxyquinoline (1.1 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM at 0 °C, add a solution of DCC (1.1 equivalents) in anhydrous DCM.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight.

  • Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.

  • Filter off the DCU precipitate and wash with DCM.

  • Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Deprotection/Coupling Protocol: Amide Bond Formation

The "deprotection" of the 8-acyloxyquinoline is the coupling reaction itself, where the 8-hydroxyquinoline is displaced by a nucleophile, typically an amine.

Materials:

  • 8-Acyloxyquinoline ester

  • Amine nucleophile

  • Anhydrous aprotic solvent (e.g., DCM, DMF, or THF)

  • Reaction vessel and stirring apparatus

Procedure:

  • Dissolve the 8-acyloxyquinoline ester (1.0 equivalent) in the anhydrous solvent.

  • Add the amine (1.0-1.2 equivalents) to the solution.

  • Stir the reaction at room temperature and monitor by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.

  • Upon completion, remove the solvent under reduced pressure.

  • The workup procedure will depend on the properties of the product amide. A typical workup may involve washing with dilute acid and base to remove any unreacted starting materials.

  • Purify the product by flash column chromatography or recrystallization.

Comparative Data of Quinoline-Based Protecting Groups
Protecting GroupFunctional Group ProtectedProtection ConditionsDeprotection ConditionsKey Advantages
Quinolinyl Methyl (QM) Ether AlcoholNaH, Quinoline methyl chloride, DMFVisible light, photosensitizer, TEAMild, photolabile deprotection, orthogonal to many chemical reagents.[2]
Quinoline-based Carbamate AmineRh-catalyst, Carbamate, TCCA, MeOHPd/C, HCO₂NH₄, MeOHRobust protection, mild deprotection, can be combined with other transformations.[2]
8-Acyloxyquinoline Carboxylic AcidDCC or EDCI, 8-Hydroxyquinoline, DMAPAmine nucleophileActs as both a protecting and activating group for amide bond formation.

IV. Other Photolabile Quinoline-Based Protecting Groups

The versatility of the quinoline scaffold has led to the development of other photolabile protecting groups for various functional groups, finding applications in chemical biology and materials science. For instance, a 7-(piperazin-1-yl)-2-(methyl)quinolinyl (PPZQ) group has been developed for the photolabile protection of cysteine residues in proteins, facilitating native chemical ligation and expressed protein ligation strategies.[7] These advanced protecting groups offer spatio-temporal control over the release of bioactive molecules.[8][9]

Conclusion

Quinoline derivatives provide a rich and adaptable toolkit for protecting group strategies in modern organic synthesis. From the photolabile protection of alcohols with quinolinyl methyl ethers to the robust carbamate protection of amines and the dual protection-activation of carboxylic acids as 8-acyloxyquinoline esters, these methods offer distinct advantages in terms of selectivity, mildness of deprotection, and orthogonality. The continued exploration of the quinoline scaffold promises the development of even more sophisticated protecting groups, empowering chemists to tackle increasingly complex synthetic challenges in drug discovery and beyond.

References

  • Kim, J., et al. (2015). Synthesis of 8-Aminoquinolines by Using Carbamate Reagents: Facile Installation and Deprotection of Practical Amidating Groups. Chemistry – A European Journal, 21(47), 16938-16942. [Link]

  • Alonso, J., et al. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Kim, J., et al. (2015). Synthesis of 8-Aminoquinolines by Using Carbamate Reagents: Facile Installation and Deprotection of Practical Amidating Groups. PubMed. [Link]

  • Provatas, A. A., & Epling, G. A. (2016). Synthesis and Photocleavage of Quinoline Methyl Ethers: A Mild and Efficient Method for the Selective Protection and Deprotection of the Alcohol Functionality*. Australian Journal of Chemistry, 69(7), 763-769. [Link]

  • Al-Trawneh, S. A., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4969. [Link]

  • Liu, T., et al. (2023). Active ester-based peptide bond formation and its application in peptide synthesis. Organic Chemistry Frontiers, 10(7), 1817-1846. [Link]

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  • Chen, D., et al. (2023). Triflylpyridinium as Coupling Reagent for Rapid Amide and Ester Synthesis. Organic Letters, 25(25), 4571-4575. [Link]

  • Deodato, D., et al. (2020). Two-Photon Excitable Photoremovable Protecting Groups Based on the Quinoline Scaffold for Use in Biology. The Journal of Organic Chemistry, 85(2), 726-744. [Link]

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  • Wang, D.-H., et al. (2019). An Efficient, One-Pot Transamidation of 8-Aminoquinoline Amides Activated by Tertiary-Butyloxycarbonyl. Molecules, 24(7), 1234. [Link]

  • GHL Nefkens. (1961). active ester peptide synthesis peptide. Journal of the American Chemical Society, 83(5), 1263-1264. [Link]

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Application Note: A Novel Alkylating Reagent, 8-(Bromomethyl)-5-nitroquinoline, for Enhanced Cysteine Peptide Identification in Mass Spectrometry-Based Peptide Mapping

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Peptide mapping is a cornerstone of protein analysis, providing primary sequence confirmation and detailed characterization of post-translational modifications (PTMs). However, achieving complete sequence coverage can be challenging, particularly for peptides containing reactive cysteine residues. Cysteine thiols can form disulfide bonds, undergo various oxidations, or lead to sample heterogeneity, complicating data analysis. Here, we introduce 8-(Bromomethyl)-5-nitroquinoline as a novel, highly reactive alkylating agent designed to overcome these challenges. This reagent covalently modifies free cysteine residues with a stable thioether linkage. The incorporated 5-nitroquinoline moiety serves as a robust chromophoric tag for enhanced UV detection and, more importantly, as a unique mass tag for confident identification of cysteine-containing peptides by LC-MS/MS. This application note provides a comprehensive theoretical framework and a detailed experimental protocol for the use of this compound in peptide mapping workflows, aiming to improve sequence coverage and streamline the characterization of complex proteins.

Introduction: The Challenge of Cysteine in Peptide Mapping

The comprehensive characterization of therapeutic proteins and other biologics is a regulatory and scientific imperative. Liquid chromatography-mass spectrometry (LC-MS) based peptide mapping is the gold-standard technique for confirming the primary amino acid sequence and identifying PTMs.[1] A critical step in this workflow is the management of cysteine residues. In their native state, cysteines can be involved in structurally vital disulfide bonds. For complete sequence coverage via bottom-up proteomics, these disulfide bonds must be reduced to free thiols, which are then typically alkylated to prevent re-oxidation and other unwanted side reactions.[2][3]

Standard alkylating agents like iodoacetamide (IAM) or N-ethylmaleimide (NEM) are effective but produce modifications that can be difficult to distinguish from other naturally occurring modifications in complex spectra.[4] Furthermore, they do not inherently enhance the detectability of the modified peptides. This necessitates a derivatization strategy that not only ensures complete and specific alkylation but also improves the analytical visibility of the resulting peptides.

We propose this compound as an advanced derivatization reagent for this purpose. Its key features include:

  • A Reactive Electrophile: The bromomethyl group is a potent electrophile that rapidly and specifically reacts with the nucleophilic thiol of cysteine residues under mild conditions.[4]

  • A Stable Covalent Bond: It forms a highly stable thioether bond, ensuring the modification is retained throughout the entire sample preparation and LC-MS analysis workflow.

  • A Unique Mass Tag: The reagent adds a fixed mass of 235.02 Da (C₁₀H₇N₂O₂) to each cysteine residue, allowing for unambiguous identification of modified peptides.

  • A Chromophoric Reporter: The 5-nitroquinoline core is a strong chromophore, facilitating the detection and potential quantification of labeled peptides using UV detectors in line with the mass spectrometer.

This note provides the scientific rationale and a detailed protocol for implementing this novel reagent in routine peptide mapping workflows.

Principle of the Method: S-Alkylation of Cysteine Residues

The core of the methodology is the nucleophilic substitution reaction between the cysteine thiol and the bromomethyl group of the reagent. To ensure the cysteine is in its most reactive, nucleophilic state (the thiolate anion, -S⁻), the reaction is performed under slightly alkaline conditions (pH 7.5-8.5) after the complete reduction of all disulfide bonds within the protein.

The reaction proceeds as follows:

  • Reduction: The protein of interest is denatured and treated with a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), to cleave all disulfide bonds, exposing the free thiol groups of cysteine residues.

  • Alkylation: An excess of this compound is added. The deprotonated cysteine thiolate attacks the electrophilic benzylic carbon of the bromomethyl group, displacing the bromide ion and forming a stable thioether linkage.

  • Quenching & Digestion: The reaction is quenched with a small molecule thiol to consume any unreacted reagent. The derivatized protein is then subjected to enzymatic digestion (e.g., with trypsin) to generate a pool of peptides for analysis.

The resulting derivatized peptides are then separated by reversed-phase HPLC and analyzed by tandem mass spectrometry.

cluster_reactants Reactants cluster_products Products P_SH Peptide-Cys-SH (Reduced Cysteine Residue) P_S_R Peptide-Cys-S-CH₂-Quinoline-NO₂ (Alkylated Peptide) P_SH->P_S_R S-Alkylation (pH 7.5-8.5) Reagent This compound Reagent->P_S_R HBr HBr (Byproduct)

Figure 1: Reaction scheme for the S-alkylation of a cysteine residue with this compound.

Detailed Experimental Protocol

This protocol is designed for a typical monoclonal antibody (mAb) sample at a concentration of 1-10 mg/mL. Optimization may be required for different proteins.

Materials and Reagents
  • Protein Sample: e.g., monoclonal antibody, 1 mg

  • Denaturation/Reduction Buffer: 6 M Guanidine HCl, 100 mM Tris-HCl, 2 mM EDTA, pH 8.0

  • Reducing Agent: 500 mM DTT in water (prepare fresh)

  • Alkylating Reagent: this compound, 200 mM in anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF) (prepare fresh, protect from light)

  • Quenching Solution: 1 M DTT in water

  • Digestion Buffer: 50 mM Tris-HCl, pH 8.0

  • Protease: Trypsin, sequencing grade (e.g., 1 mg/mL stock in 1 mM HCl)

  • LC-MS Solvents: Formic Acid (FA), Water (LC-MS grade), ACN (LC-MS grade)

  • Equipment: Thermomixer, Centrifuge, HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Step-by-Step Methodology

start Protein Sample (e.g., 1 mg mAb) denature 1. Denaturation & Reduction - Add Denaturation/Reduction Buffer - Add DTT (final 20 mM) - Incubate 60 min @ 37°C start->denature alkylate 2. Alkylation - Add this compound (final 40 mM) - Incubate 30 min @ RT in dark denature->alkylate quench 3. Quenching - Add DTT (final 80 mM) - Incubate 15 min @ RT in dark alkylate->quench buffer_exchange 4. Buffer Exchange / Desalting - Remove Guanidine HCl and excess reagents - Exchange into Digestion Buffer quench->buffer_exchange digest 5. Enzymatic Digestion - Add Trypsin (1:20 w/w) - Incubate 4-18 hours @ 37°C buffer_exchange->digest stop_digest 6. Stop Digestion - Add Formic Acid (final 1% v/v) digest->stop_digest analyze 7. LC-MS/MS Analysis - Inject onto RP-HPLC column - Analyze with high-resolution MS/MS stop_digest->analyze end Data Analysis analyze->end

Figure 2: Overall workflow for peptide mapping using this compound derivatization.

  • Protein Denaturation and Reduction: a. In a microcentrifuge tube, combine 100 µL of the protein sample (containing ~100 µg of protein) with 100 µL of Denaturation/Reduction Buffer. b. Add 4 µL of 500 mM DTT to achieve a final concentration of 10 mM. c. Vortex gently and incubate in a thermomixer at 56°C for 30 minutes. d. Allow the sample to cool to room temperature.

  • Alkylation with this compound: a. Add 10.2 µL of the 200 mM this compound stock solution to the reduced protein sample (final concentration ~10 mM, a 2-fold molar excess over DTT). b. Vortex immediately and incubate for 45 minutes at room temperature in the dark. Causality Note: Performing this step in the dark is crucial as quinoline derivatives can be light-sensitive. The molar excess ensures the reaction is driven towards completion.[5][6]

  • Quenching and Sample Cleanup: a. Quench the alkylation reaction by adding 5 µL of 1 M DTT to scavenge any unreacted reagent. Incubate for 15 minutes at room temperature. b. Perform a buffer exchange using a desalting column or spin filter (e.g., 10 kDa MWCO) to remove the denaturation buffer and excess reagents. Exchange the protein into 50 mM Ammonium Bicarbonate, pH 8.0.

  • Enzymatic Digestion: a. Adjust the final volume of the derivatized protein solution to ~100 µL with the digestion buffer. b. Add trypsin at a 1:50 to 1:20 enzyme-to-substrate ratio (w/w). c. Incubate at 37°C for 4 to 16 hours. d. Stop the digestion by adding formic acid to a final concentration of 1% (v/v).

  • LC-MS/MS Analysis: a. Inject an appropriate amount of the peptide digest (e.g., 1-5 µg) onto a reversed-phase HPLC column (e.g., C18). b. Elute peptides using a gradient of mobile phase A (0.1% FA in water) and mobile phase B (0.1% FA in ACN). c. Analyze the eluting peptides on a high-resolution mass spectrometer operating in data-dependent acquisition (DDA) mode.

Data Analysis and Expected Results

The key to successful data analysis is to instruct the protein identification software to search for a variable modification on cysteine residues corresponding to the mass of the 8-(methyl)-5-nitroquinoline adduct.

ParameterValueNotes
Modification Target Cysteine (C)
Modification Type Variable / DifferentialTo also identify any potentially un-derivatized cysteines.
Monoisotopic Mass Shift +235.0222 DaC₁₀H₇N₂O₂
Average Mass Shift +235.2253 Da

Analysis Workflow:

  • Database Search: Use a standard search engine (e.g., Mascot, Sequest, MaxQuant) to search the MS/MS data against the known sequence of the protein.

  • Specify Modification: Crucially, define the custom modification on cysteine as detailed in the table above.

  • Review Results:

    • Confirm Coverage: The successful identification of peptides containing the +235.02 Da modification will confirm the presence and location of cysteine residues, contributing to the overall sequence coverage.

    • Extracted Ion Chromatograms (XICs): Generate XICs for the theoretical m/z values of expected cysteine-containing peptides with and without the modification to assess the efficiency of the alkylation reaction.

    • UV Chromatogram: The UV chromatogram (e.g., at ~254 nm or another optimal wavelength) can be compared with the base peak chromatogram from the MS. Peaks corresponding to derivatized peptides may show an enhanced UV signal.

Trustworthiness and Troubleshooting

  • Problem: Incomplete Alkylation.

    • Cause: Insufficient reducing agent, insufficient alkylating reagent, or suboptimal pH.

    • Solution: Ensure DTT/TCEP is fresh and used at a sufficient concentration (e.g., 5-10 mM). Increase the molar excess of this compound. Verify the pH of the reaction buffer is between 7.5 and 8.5.

  • Problem: Non-specific Labeling (e.g., on His, Lys).

    • Cause: Reaction pH is too high or incubation time is too long.

    • Solution: Reduce the reaction pH towards 7.5. Decrease the incubation time. While cysteine thiol is the primary target, other nucleophiles can react under forcing conditions.[4]

  • Problem: Reagent Precipitation.

    • Cause: this compound has limited aqueous solubility.

    • Solution: Prepare the stock solution in an anhydrous organic solvent like ACN or DMF. Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 5-10% to prevent protein precipitation.

Conclusion

The use of this compound as a derivatization reagent in peptide mapping workflows presents a promising strategy for enhancing the identification of cysteine-containing peptides. By introducing a stable, chromophoric, and mass-defined tag, this reagent facilitates more confident and comprehensive protein sequence analysis. The straightforward protocol, based on well-established principles of protein chemistry, can be readily integrated into existing analytical pipelines. This approach offers a valuable tool for researchers in biopharmaceutical development and proteomics who require the highest level of detail and confidence in their protein characterization efforts.

References

  • MDPI. (n.d.). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved from [Link]

  • National Institutes of Health (PMC). (n.d.). Protocol to pinpoint oxidized and reduced cysteine residues in brown fat using differential alkylation labeling techniques. Retrieved from [Link]

  • National Institutes of Health (PMC). (2023). Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. Retrieved from [Link]

  • ACS Publications. (1998). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. Retrieved from [Link]

  • PubMed. (n.d.). Fluorescence-based peptide labeling and fractionation strategies for analysis of cysteine-containing peptides. Retrieved from [Link]

  • PubMed. (n.d.). Determination of cysteine plus half-cystine in protein and peptide hydrolysates: use of dithiodiglycolic acid and phenylisothiocyanate derivatization. Retrieved from [Link]

  • PubMed. (n.d.). Modification of cysteine residues by alkylation. A tool in peptide mapping and protein identification. Retrieved from [Link]

  • The Rockefeller University. (n.d.). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. Retrieved from [Link]

  • CD Formulation. (n.d.). Fluorescence Labeled Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Retrieved from [Link]

  • Google Patents. (n.d.). Separation of 5-nitroquinoline and 8-nitroquinoline.
  • ResearchGate. (n.d.). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mass Spectrometry-Driven Epitope Mapping: Application of Diethylpyrocarbonate Covalent Labeling for the Immunotherapeutic Target Programmed Cell Death Protein 1. Retrieved from [Link]

  • PubMed. (n.d.). Chiral Metabolomics Using Triazine-Based Chiral Labeling Reagents by UPLC-ESI-MS/MS. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Enrichment of Cysteine-Containing Peptide by On-Resin Capturing and Fixed Charge Tag Derivatization for Sensitive ESI-MS Detection. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Practical solutions for overcoming artificial disulfide scrambling in the non-reduced peptide mapping characterization of monoclonal antibodies. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

  • Journal of the American Chemical Society. (2023). Single-Molecule Peptide Identification Using Fluorescence Blinking Fingerprints. Retrieved from [Link]

  • SCIEX. (n.d.). A peptide mapping workflow with improved MS sensitivity for enhanced PQA characterization. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Modification of cysteine residues by alkylation. A tool in peptide mapping and protein identification. Retrieved from [Link]

  • National Institutes of Health (PMC). (n.d.). Designer Reagents for Mass Spectrometry-Based Proteomics: Clickable Cross-Linkers for Elucidation of Protein Structures and Interactions. Retrieved from [Link]

  • PubMed. (n.d.). Identification of cysteine-containing peptides in protein digests by high-performance liquid chromatography. Retrieved from [Link]

  • National Institutes of Health (PMC). (n.d.). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Retrieved from [Link]

  • PubMed. (2013). Qualitative and quantitative evaluation of derivatization reagents for different types of protein-bound carbonyl groups. Retrieved from [Link]

  • Innomics. (n.d.). Peptide Mapping. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of 8-(Bromomethyl)-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 8-(Bromomethyl)-5-nitroquinoline in aqueous buffers. As Senior Application Scientists, we synthesize our guidance from established chemical principles and field-proven laboratory techniques.

Understanding the Solubility Challenge: Why is this compound Difficult to Dissolve in Aqueous Buffers?

This compound possesses a molecular architecture that inherently limits its solubility in water. The core of the issue lies in the molecule's significant nonpolar character, contributed by the fused aromatic quinoline ring system. While the nitro group and the nitrogen atom in the quinoline ring introduce some polarity, the overall structure is dominated by hydrophobic surfaces. This leads to unfavorable energetic interactions with the highly polar, hydrogen-bonded network of water molecules, resulting in poor aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: What are the primary factors contributing to the poor aqueous solubility of this compound?

The primary factors are:

  • Hydrophobic Quinoline Core: The fused aromatic ring structure is nonpolar and resists interaction with polar water molecules.

  • Lack of Ionizable Groups in Neutral pH: In typical physiological pH ranges (around 7.4), the quinoline nitrogen (a weak base) is not significantly protonated, limiting its contribution to solubility.

  • Crystalline Structure: Solid-state forces in the crystal lattice of the compound may be strong, requiring significant energy to break apart during dissolution.

Q3: Can I use DMSO to dissolve this compound?

Yes, Dimethyl Sulfoxide (DMSO) is a powerful polar aprotic solvent that is often effective at dissolving compounds like this compound for creating concentrated stock solutions. A related compound, 8-Hydroxy-5-nitroquinoline, has been successfully dissolved in DMSO at concentrations as high as 40 mg/mL[2]. However, it is crucial to be mindful of the final concentration of DMSO in your aqueous working solution, as it can have biological effects in many experimental systems.

Q4: Are there any immediate safety concerns I should be aware of when handling this compound?

Yes, the "bromomethyl" group is a potential alkylating agent, which means it can react with nucleophiles, including biological macromolecules. Therefore, it is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area.

Troubleshooting Guides: Step-by-Step Protocols for Solubility Enhancement

Guide 1: The Co-Solvent Approach

This technique involves adding a water-miscible organic solvent to the aqueous buffer to reduce the overall polarity of the solvent system, thereby improving the solubility of a nonpolar compound[3].

When to use this method: This is often the first method to try due to its simplicity and effectiveness. It is particularly useful when a small amount of organic solvent in the final solution is tolerable for the downstream application.

Step-by-Step Protocol:

  • Prepare a Concentrated Stock Solution:

    • Dissolve the this compound in a suitable water-miscible organic solvent. Common choices include DMSO, Dimethylformamide (DMF), or ethanol.

    • Start by aiming for a high concentration, for example, 10-50 mg/mL. Use a vortex mixer and gentle warming (if the compound is stable) to aid dissolution.

  • Determine the Maximum Tolerable Co-solvent Concentration:

    • Consult the literature for your specific assay or cell type to determine the maximum percentage of the chosen co-solvent that can be present without causing adverse effects. For many cell-based assays, this is often below 1% and sometimes as low as 0.1%.

  • Prepare the Working Solution:

    • Serially dilute the concentrated stock solution into your aqueous buffer, ensuring that the final concentration of the co-solvent does not exceed the predetermined tolerable limit.

    • Example: To prepare a 100 µM working solution from a 10 mM stock in DMSO, you would perform a 1:100 dilution, resulting in a final DMSO concentration of 1%.

Causality behind this choice: Co-solvents work by disrupting the hydrogen-bonding network of water, which reduces the "squeezing out" effect on the hydrophobic solute. This creates a more favorable environment for the nonpolar this compound to dissolve.

Co-SolventTypical Starting Concentration Range for StockAdvantagesDisadvantages
DMSO 10-50 mg/mLExcellent solubilizing power for many compounds.Can be toxic to cells at higher concentrations.
DMF 10-50 mg/mLGood solubilizing power.Higher toxicity than DMSO.
Ethanol 1-20 mg/mLLess toxic than DMSO and DMF.May not be as effective for highly insoluble compounds.
Guide 2: pH Adjustment

This method leverages the fact that the quinoline nitrogen is weakly basic. By lowering the pH of the aqueous buffer, the nitrogen atom can become protonated, forming a more soluble salt in situ[4][5].

When to use this method: This approach is suitable when your experimental system can tolerate a lower pH and when the compound is stable in acidic conditions.

Step-by-Step Protocol:

  • Estimate the pKa: The pKa of the conjugate acid of quinoline is around 4.9. The electron-withdrawing nitro group on the ring will decrease the basicity of the nitrogen, lowering this pKa further. Therefore, a pH significantly below 4 is likely needed to achieve substantial protonation.

  • Prepare a Range of Acidic Buffers:

    • Prepare a series of buffers with decreasing pH values (e.g., pH 5.0, 4.0, 3.0, 2.0). Common acidic buffers include citrate or acetate buffers.

  • Test Solubility:

    • Add a small, known amount of this compound to a fixed volume of each buffer.

    • Stir or sonicate the samples for a set period.

    • Centrifuge the samples to pellet any undissolved solid.

    • Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy, if a chromophore is present and a standard curve can be generated).

  • Determine the Optimal pH:

    • Identify the pH at which the desired concentration is achieved without causing chemical degradation of the compound.

Causality behind this choice: The protonated form of the quinoline has a positive charge, making it a more polar species that can interact more favorably with water molecules through ion-dipole interactions, thus increasing its solubility.

Workflow for pH Adjustment Strategy

start Start: Poorly soluble This compound prep_buffers Prepare aqueous buffers at various acidic pH values (e.g., pH 5, 4, 3, 2) start->prep_buffers add_compound Add excess compound to each buffer prep_buffers->add_compound equilibrate Equilibrate samples (e.g., stir, sonicate) add_compound->equilibrate separate Separate solid from supernatant (e.g., centrifuge, filter) equilibrate->separate analyze Analyze supernatant for dissolved compound concentration separate->analyze evaluate Is desired concentration achieved? analyze->evaluate success Use optimal pH buffer for experiments evaluate->success Yes fail Try alternative solubilization method evaluate->fail No

Caption: Decision workflow for using pH adjustment to improve solubility.

Guide 3: Utilizing Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, forming inclusion complexes that are more soluble in water[6][].

When to use this method: This is an excellent choice for in vivo studies or sensitive in vitro assays where organic co-solvents and extreme pH are not desirable.

Step-by-Step Protocol:

  • Select the Appropriate Cyclodextrin:

    • The size of the cyclodextrin cavity is crucial for effective encapsulation. For a quinoline-sized molecule, β-cyclodextrins or their more soluble derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are generally a good starting point[6][8].

  • Prepare Cyclodextrin Solutions:

    • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 1%, 5%, 10% w/v HP-β-CD).

  • Phase Solubility Study (Simplified):

    • Add an excess amount of this compound to each cyclodextrin solution.

    • Equilibrate the mixtures for 24-48 hours with constant agitation.

    • Filter the solutions through a 0.22 µm filter to remove undissolved compound.

    • Analyze the filtrate to determine the concentration of the dissolved compound.

  • Prepare the Final Formulation:

    • Based on the phase solubility results, prepare the final solution by dissolving the compound in the optimal concentration of the cyclodextrin solution. Gentle heating or sonication can aid in the formation of the inclusion complex.

Causality behind this choice: The hydrophobic quinoline portion of this compound is encapsulated within the nonpolar cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts favorably with water, effectively "cloaking" the poorly soluble guest and increasing the overall solubility of the complex[6].

Mechanism of Cyclodextrin-Mediated Solubilization

cluster_1 Formation of Inclusion Complex Compound This compound (Poorly Soluble) Complex Soluble Inclusion Complex Compound->Complex Encapsulation CD Cyclodextrin (Hydrophilic exterior, Hydrophobic interior) CD->Complex

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

Summary of Recommended Approaches

MethodPrincipleBest ForKey Considerations
Co-solvency Reducing solvent polarityInitial screening, in vitro assays tolerant to organic solvents.Potential for co-solvent toxicity; compound may precipitate upon dilution.
pH Adjustment Protonating the basic quinoline nitrogen to form a soluble saltSystems that can tolerate acidic conditions.Compound stability at low pH must be confirmed; pKa may require very low pH.
Cyclodextrins Encapsulating the hydrophobic molecule in a soluble hostIn vivo studies, sensitive cell-based assays.Requires selection of the correct cyclodextrin type and concentration; can be more expensive.

This technical support guide provides a structured and scientifically grounded approach to addressing the solubility challenges of this compound. By systematically applying these troubleshooting methods, researchers can develop robust and reproducible protocols for their specific experimental needs.

References

  • Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. MDPI. Available at: [Link]

  • 5-Bromo-8-nitroquinoline | C9H5BrN2O2 | CID 581618. PubChem. Available at: [Link]

  • Chemical structure of 8-Hydroxy-5-nitroquinoline (nitroxoline). ResearchGate. Available at: [Link]

  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Solubilization techniques used for poorly water-soluble drugs. PubMed Central. Available at: [Link]

  • Lab Skills: Preparing Stock Solutions. YouTube. Available at: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available at: [Link]

  • PH-dependent drug release from certain commercial tablets. PubMed. Available at: [Link]

  • 8-(Bromomethyl)quinoline | C10H8BrN | CID 346914. PubChem. Available at: [Link]

  • Any advice on formulating a poorly soluble compound into an i.v. formulation?. ResearchGate. Available at: [Link]

  • Solvent-free grinding approach for synthesizing quinoline derivatives using p-TSA. ResearchGate. Available at: [Link]

  • Can I use Cyclodextrin to improve the solubility of a compound?. ResearchGate. Available at: [Link]

  • (PDF) Study of pH-dependent drugs solubility in water. ResearchGate. Available at: [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]

  • US20040043073A1 - Pharmaceutical compositions for drugs having pH-dependent solubility. Google Patents.
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. Available at: [Link]

  • Bromination of 8-substituted quinolines. Reagents and conditions. (i)... ResearchGate. Available at: [Link]

  • pH Dependent Drug Interactions with Acid Reducing Agents. Patel Kwan Consultancy. Available at: [Link]

  • Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. American Association of Pharmaceutical Scientists. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • Crystalline Cyclodextrin Inclusion Compounds Formed with Aromatic Guests: Guest-Dependent Stoichiometries and Hydration-Sensitive Crystal Structures. ACS Publications. Available at: [Link]

  • PH-dependent solubility: Significance and symbolism. Wisdom Library. Available at: [Link]

  • The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. MDPI. Available at: [Link]

  • Quinoline. Wikipedia. Available at: [Link]

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Technical Support Center: 8-(Bromomethyl)-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

8-(Bromomethyl)-5-nitroquinoline is a reactive intermediate of significant interest in medicinal chemistry and drug development. Its structure, featuring a reactive benzylic bromide and a nitro-substituted quinoline core, makes it a valuable building block for synthesizing a variety of complex molecules. However, its reactivity also necessitates careful storage and handling to ensure experimental success and user safety. This guide provides in-depth technical support for researchers working with this compound.

Chemical and Physical Properties

A comprehensive, experimentally verified dataset for this compound is not widely published. The following table includes data for closely related analogs to provide an estimation of its properties.

Property8-(Bromomethyl)quinoline8-Nitroquinoline5-Bromo-8-nitroquinolineInferred Properties for this compound
Molecular Formula C₁₀H₈BrNC₉H₆N₂O₂C₉H₅BrN₂O₂C₁₀H₇BrN₂O₂
Molecular Weight 222.08 g/mol [1]174.16 g/mol 253.05 g/mol [2]267.08 g/mol
Appearance Powder[3]Yellow powder---Likely a yellow to brown solid
Melting Point ---89-91 °C[4]---Expected to be a solid with a distinct melting point
Solubility ---Slightly soluble in water; Soluble in ethanol, ether, benzene, chloroform[5]---Likely poorly soluble in water; soluble in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., DCM, chloroform)

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: Based on the reactivity of benzylic bromides and the nature of nitro compounds, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from moisture and oxygen. For long-term storage, refrigeration (2-8 °C) is advisable. Some structurally similar compounds are stored dissolved in anhydrous solvents like DMSO at -20°C[6].

Q2: What are the primary hazards associated with this compound?

A2: While a specific SDS is unavailable, related compounds are known to be harmful if swallowed, and cause skin and eye irritation[7]. The bromomethyl group makes it a lachrymator (a substance that irritates the eyes and causes tears). It is also a potent alkylating agent and should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Q3: What solvents are recommended for dissolving this compound?

A3: It is expected to be soluble in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile, as well as chlorinated solvents like dichloromethane (DCM) and chloroform. It is likely poorly soluble in water and nonpolar solvents like hexanes. Always perform a small-scale solubility test before preparing a large-scale reaction mixture.

Q4: Is this compound stable in solution?

A4: The benzylic bromide functional group is susceptible to hydrolysis, which can be accelerated by the presence of water or other nucleophiles. Therefore, solutions of this compound should be prepared fresh using anhydrous solvents. If storage of a solution is necessary, it should be kept under an inert atmosphere at low temperatures for a short period.

Troubleshooting Guide

Problem 1: Low or no product yield in an alkylation reaction.
  • Potential Cause 1: Degradation of this compound.

    • Explanation: The benzylic bromide is susceptible to hydrolysis, which converts it to the corresponding alcohol, rendering it unreactive for the desired alkylation. This is a common issue if the reagent has been stored improperly or if the reaction is run in the presence of moisture.

    • Solution:

      • Ensure the this compound is of high purity. If in doubt, its purity can be checked by ¹H NMR.

      • Use anhydrous solvents and reagents. Dry solvents using appropriate methods (e.g., molecular sieves, distillation).

      • Run the reaction under an inert atmosphere (nitrogen or argon) to exclude moisture.

  • Potential Cause 2: Ineffective base or incorrect pKa.

    • Explanation: For the alkylation of nucleophiles like phenols or amines, a base is typically required to deprotonate the nucleophile and increase its reactivity. If the base is not strong enough to deprotonate the nucleophile, the reaction will not proceed efficiently.

    • Solution:

      • Choose a base with a pKa that is significantly higher than the pKa of the nucleophile. For phenols, bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective. For less acidic nucleophiles, stronger bases like sodium hydride (NaH) may be necessary.

      • Ensure the base is dry and of good quality.

  • Potential Cause 3: Steric hindrance.

    • Explanation: The quinoline ring system is bulky. If the nucleophile is also sterically hindered, the reaction rate may be significantly reduced.

    • Solution:

      • Increase the reaction temperature to provide more energy to overcome the activation barrier.

      • Increase the reaction time.

      • Consider using a less hindered nucleophile if the experimental design allows.

Problem 2: Formation of multiple products or side products.
  • Potential Cause 1: Over-alkylation.

    • Explanation: Primary amines can be alkylated twice, leading to the formation of a tertiary amine as a byproduct[8].

    • Solution:

      • Use a large excess of the primary amine to favor mono-alkylation.

      • Add the this compound slowly to the reaction mixture to maintain a low concentration of the alkylating agent.

  • Potential Cause 2: Elimination reaction.

    • Explanation: In the presence of a strong, non-nucleophilic base, an elimination reaction can occur, leading to the formation of a vinylquinoline derivative.

    • Solution:

      • Use a weaker, more nucleophilic base if possible.

      • Control the reaction temperature; higher temperatures can favor elimination.

  • Potential Cause 3: Reaction with the solvent.

    • Explanation: Nucleophilic solvents like alcohols can compete with the desired nucleophile, leading to the formation of ether byproducts.

    • Solution:

      • Use a non-nucleophilic solvent such as DMF, acetonitrile, or DCM.

Experimental Protocol: Representative O-Alkylation of a Phenol

This protocol describes a general procedure for the O-alkylation of a phenol using this compound.

Materials:

  • This compound

  • Substituted Phenol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Anhydrous Acetonitrile

  • Standard glassware for organic synthesis

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the substituted phenol (1.0 eq) and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (1.5 eq) to the mixture.

  • Stir the suspension at room temperature for 10 minutes.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Heat the reaction to reflux (approximately 82 °C for acetonitrile) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Filter the solid potassium carbonate and wash with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired O-alkylated product.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Workup and Purification A 1. Add Phenol and Anhydrous Acetonitrile B 2. Add Anhydrous K₂CO₃ A->B C 3. Stir at RT for 10 min B->C D 4. Add this compound C->D Proceed to Reaction E 5. Heat to Reflux D->E F 6. Monitor by TLC E->F G 7. Cool and Filter F->G Reaction Complete H 8. Concentrate G->H I 9. Column Chromatography H->I J Characterization (NMR, MS) I->J Purified Product

Caption: Workflow for a representative O-alkylation reaction.

Logical Troubleshooting Flow

G Start Low/No Product Yield Q1 Is the starting material pure? Start->Q1 Sol1 Purify or obtain new starting material. Q1->Sol1 No Q2 Was the reaction run under anhydrous conditions? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Use anhydrous solvents and an inert atmosphere. Q2->Sol2 No Q3 Was the base appropriate for the nucleophile? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Select a base with a pKa higher than the nucleophile. Q3->Sol3 No Q4 Is steric hindrance a potential issue? Q3->Q4 Yes A3_Yes Yes A3_No No Sol4 Increase temperature and/or reaction time. Q4->Sol4 Yes End End Q4->End No, consult further literature. A4_Yes Yes A4_No No

Caption: Troubleshooting logic for low-yield alkylation reactions.

References

  • Google Patents. (n.d.). Separation of 5-nitroquinoline and 8-nitroquinoline.
  • Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Quinolinol, 5-bromo-. PubChem Compound Database. Retrieved from [Link]

  • González-García, M., et al. (2023). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Pharmaceuticals, 16(8), 1106. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Bromo-8-nitroquinoline. PubChem Compound Database. Retrieved from [Link]

  • Andrews, L. J., & Keefer, R. M. (1961). Intramolecular Nucleophilic Participation. The Effect of Certain ortho Substituents on Solvolysis Rates of Benzyl and Benzhydryl Bromides. The Journal of Organic Chemistry, 26(11), 4169-4173.
  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Molecules, 30(9), 1834.
  • Xu, J., et al. (2019). Visible‐Light Driven Hydrolysis of Benzyl Halides with Water for Preparation of Benzyl Alcohols. Asian Journal of Organic Chemistry, 8(2), 236-239.
  • Liu, K., & Liu, B. (2008). Alkylation of phenol: a mechanistic view. The journal of physical chemistry. A, 112(47), 12112–12120.
  • Kofoed, C., et al. (2016). Thiol-thiol cross-clicking using bromo-ynone reagents. Chemical communications (Cambridge, England), 52(76), 11414–11417.
  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

Sources

dealing with incomplete derivatization with 8-(Bromomethyl)-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 8-(Bromomethyl)-5-nitroquinoline Derivatization

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who use this versatile fluorescent labeling reagent. Here, we address common challenges, with a focus on troubleshooting incomplete derivatization, to help you achieve reliable and reproducible results in your analytical workflows.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common inquiries regarding the use of this compound.

Q1: What is this compound and what is it used for? this compound is a derivatizing agent used primarily in analytical chemistry. Its purpose is to attach a quinoline fluorophore to target analyte molecules. This process, known as derivatization, significantly enhances the detectability of compounds that lack a native chromophore or fluorophore, making them suitable for sensitive analysis by High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD) or Mass Spectrometry (MS).[1] It is particularly effective for labeling nucleophilic functional groups.

Q2: What functional groups does this compound react with? This reagent reacts with nucleophiles via a nucleophilic substitution (SN2) reaction at the bromomethyl group. The most common targets are:

  • Carboxylic Acids: Reacts with the deprotonated carboxylate form (R-COO⁻).

  • Phenols: Reacts with the deprotonated phenoxide form (Ar-O⁻).

  • Thiols: Reacts with the deprotonated thiolate form (R-S⁻).

  • Amines: Can react with primary and secondary amines, though reaction conditions must be carefully optimized to avoid side reactions.[2]

Q3: What are the ideal storage conditions for this compound? To ensure its reactivity and longevity, the reagent should be stored in a cool (2-8°C), dry environment, protected from light. The bromomethyl group is susceptible to hydrolysis, so minimizing exposure to atmospheric moisture is critical.[2] We recommend storing it in a desiccator and using amber vials for preparing solutions.

Q4: My derivatization reaction is showing low yield. What are the most likely initial causes? Incomplete derivatization is a common issue. The primary culprits are often suboptimal pH, presence of moisture, degraded reagent, or insufficient reaction time and temperature. Each of these factors is critical for ensuring the reaction proceeds to completion. This guide's troubleshooting section provides a deep dive into resolving these issues.

Part 2: In-Depth Troubleshooting Guide

When facing persistent issues with incomplete derivatization, a systematic approach is required. This guide is structured by observed problems.

Problem A: Low or No Product Yield Detected in Analysis

You've run the reaction, but the chromatogram shows a very small product peak or none at all, while a large peak for the unreacted analyte remains.

Scientific Rationale: The derivatization reaction is a nucleophilic attack on the electrophilic carbon of the bromomethyl group. For analytes like carboxylic acids and phenols, this requires the deprotonation of the functional group to form a potent nucleophile (carboxylate or phenoxide). If the pH is too low, the analyte remains protonated and is not sufficiently nucleophilic to drive the reaction forward.[3]

Solution:

  • Verify pH: Ensure the reaction mixture's pH is approximately 1.5 to 2.0 units above the pKa of the target functional group. This ensures a sufficient concentration of the deprotonated, reactive species.

  • Catalyst/Base Selection: Use a non-nucleophilic base or catalyst to adjust the pH. Potassium carbonate (K₂CO₃) or a crown ether catalyst (like 18-Crown-6) are excellent choices for this purpose. Avoid amine-based buffers like Tris, as they can compete with the analyte for the derivatizing reagent.

  • Optimization Protocol: Perform a pH optimization experiment. Set up parallel reactions across a range of pH values (e.g., 7.0, 7.5, 8.0, 8.5, 9.0) to determine the empirical optimum for your specific analyte.

Analyte Functional GroupTypical pKaRecommended Reaction pHRecommended Catalyst/Base
Carboxylic Acid~4-57.0 - 8.5K₂CO₃, KHCO₃, 18-Crown-6
Phenol~9-1010.5 - 11.5K₂CO₃
Thiol~8-99.5 - 10.5K₂CO₃

Scientific Rationale: this compound is susceptible to hydrolysis, especially in the presence of moisture and at basic pH. Over time, or with improper storage, the active bromomethyl group can be converted to an inert hydroxymethyl group (-CH₂OH), rendering the reagent useless. Similarly, the stability of your analyte under the reaction conditions (heat, pH) should be considered.

Solution:

  • Use Fresh Reagent: Whenever possible, use a fresh vial of the reagent or one that has been stored correctly.

  • Work in Anhydrous Conditions: Use high-purity, anhydrous solvents (e.g., acetonitrile, acetone). If necessary, dry solvents over molecular sieves prior to use. Purge the reaction vial with an inert gas (Nitrogen or Argon) before adding reagents.[2]

  • Perform a Control Reaction: Test the reagent's activity with a simple, stable standard like benzoic acid or phenol under optimized conditions. If this control reaction fails, the reagent is likely degraded.

Scientific Rationale: Like any chemical reaction, derivatization rates are dependent on time and temperature. Insufficient thermal energy or reaction time will lead to an incomplete reaction. Sterically hindered functional groups may require more energy (higher temperature) or a longer reaction time to react completely.[2][4]

Solution:

  • Increase Temperature: Most derivatizations with this reagent are performed at elevated temperatures, typically between 50-70°C. If you suspect steric hindrance is an issue, cautiously increase the temperature in 10°C increments.

  • Extend Reaction Time: A typical reaction time is 30-60 minutes. Perform a time-course study (e.g., sampling at 30, 60, 90, and 120 minutes) to find the point at which the product peak area plateaus, indicating reaction completion.[5]

Problem B: Multiple Unexpected Peaks in the Chromatogram

Your chromatogram shows the expected product peak, but also several other significant peaks that are not present in the blank or analyte-only injections.

Scientific Rationale: Derivatization reactions are typically run with an excess of the labeling reagent to drive the reaction to completion.[2] The unreacted this compound and its hydrolysis by-product, 8-(hydroxymethyl)-5-nitroquinoline, are both fluorescent and will appear in the chromatogram.

Solution:

  • Optimize Reagent Stoichiometry: While an excess is needed, a massive excess increases background noise and by-products. Start with a 2-5 fold molar excess of the derivatizing reagent over the analyte and optimize from there.

  • Implement a Quenching/Extraction Step: After the reaction is complete, add a nucleophilic scavenger like L-cysteine or N-acetyl-L-cysteine to react with the excess reagent. Alternatively, a liquid-liquid or solid-phase extraction (SPE) step can be designed to separate the relatively polar by-products from the more non-polar derivatized analyte.

Scientific Rationale: If your reaction medium contains nucleophilic species other than your analyte, they will compete for the derivatizing reagent. This includes certain solvents (e.g., alcohols) or buffer components (e.g., Tris, glycine).

Solution:

  • Solvent Selection: Strictly use aprotic polar solvents such as Acetonitrile (ACN), Acetone, or Dimethylformamide (DMF).

  • Buffer Selection: Use non-nucleophilic buffers. Phosphate or borate buffers are generally safe choices.

Workflow & Troubleshooting Diagrams

To assist in visualizing the process and making logical decisions, the following diagrams are provided.

DerivatizationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare Analyte in Aprotic Solvent R1 Combine Analyte, Buffer/Catalyst, & Reagent P1->R1 P2 Prepare Reagent Solution (Anhydrous ACN) P2->R1 P3 Prepare Buffer/Catalyst (e.g., K2CO3 in ACN) P3->R1 R2 Incubate at Optimized Temp & Time (e.g., 60°C, 60 min) R1->R2 R3 Cool & Quench (Optional) R2->R3 A1 Dilute Sample for Injection R3->A1 A2 Inject into HPLC-FLD/MS A1->A2 A3 Analyze Data A2->A3

Caption: General experimental workflow for derivatization.

TroubleshootingTree Start Incomplete Derivatization Observed Q_Yield Is Product Yield Low/None? Start->Q_Yield Symptom Q_Peaks Are There Multiple Unexpected Peaks? Start->Q_Peaks Symptom Q_Yield->Q_Peaks No Check_pH Check Reaction pH (> pKa + 1.5) Q_Yield->Check_pH Yes Check_Stoichiometry Optimize Reagent Ratio (2-5x Excess) Q_Peaks->Check_Stoichiometry Yes Check_Reagent Test Reagent Activity (Control Reaction) Check_pH->Check_Reagent Check_Conditions Optimize Time/Temp (Time-course Study) Check_Reagent->Check_Conditions Check_Moisture Ensure Anhydrous Conditions Check_Conditions->Check_Moisture Check_Hydrolysis Check for Reagent Hydrolysis Peak Check_Stoichiometry->Check_Hydrolysis Check_Solvent Verify Solvent/Buffer is Non-Nucleophilic Check_Hydrolysis->Check_Solvent Add_Quench Add Quenching or Cleanup Step Check_Solvent->Add_Quench

Caption: Decision tree for troubleshooting derivatization issues.

References

  • EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents. Provides background on the synthesis and separation of related quinoline isomers.
  • Derivatization - Chemistry LibreTexts . An overview of derivatization principles in chromatography. URL: [Link]

  • Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound - MDPI . Discusses the biological activity and properties of a structurally similar compound. URL: [Link]

  • 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline - ResearchGate . Details the reactivity of the quinoline ring system. URL: [Link]

  • Principles and Applications of Derivatization Techniques in Chromatographic Analysis . A comprehensive look at why and how derivatization is used in modern analysis. URL: [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications . Describes synthetic routes and reactions involving substituted quinolines. URL: [Link]

  • Optimization of the derivatization for a temperature (°C), b reaction... - ResearchGate . Shows graphical examples of optimizing reaction parameters like time and temperature. URL: [Link]

  • Other Reactions of Phenol - Chemistry LibreTexts . Explains the increased reactivity of the phenoxide ion, a key principle in derivatizing phenols. URL: [Link]

  • Optimization of the derivatization with (a) temperature, (b) reaction... - ResearchGate . Provides further examples of systematic optimization of derivatization conditions. URL: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to HPLC Method Validation: A Comparative Analysis of 8-(Bromomethyl)-5-nitroquinoline and Alternative Derivatization Agents for Carboxylic Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is not merely a regulatory formality but the bedrock of reliable and reproducible data. In the realm of High-Performance Liquid Chromatography (HPLC), the analysis of compounds lacking a strong chromophore, such as carboxylic acids, necessitates a derivatization step to enhance detection and quantification. This guide provides an in-depth technical exploration of HPLC method validation with a focus on the use of 8-(bromomethyl)-5-nitroquinoline as a derivatizing agent.

Recognizing the landscape of available reagents, this document also presents a comparative analysis with established alternatives, offering supporting data and experimental insights to inform your selection of the most appropriate derivatization strategy for your analytical needs. This guide is structured to provide not just a procedural overview, but a causal understanding of the experimental choices, ensuring scientific integrity and fostering a self-validating system for your laboratory's protocols.

The Critical Role of Derivatization in HPLC Analysis of Carboxylic Acids

Many biologically and pharmaceutically significant molecules, including fatty acids and acidic drug substances, possess a carboxylic acid functional group.[1] These compounds often lack a native chromophore or fluorophore, making their detection by common HPLC detectors like UV-Vis and Fluorescence challenging at the low concentrations often required in pharmaceutical analysis.[1] Derivatization addresses this by chemically modifying the analyte to introduce a detectable "tag."[2] This process can significantly improve the sensitivity, selectivity, and overall performance of an HPLC method.[3]

This compound: A Promising Derivatization Agent

This compound is a reagent with potential for the derivatization of carboxylic acids for HPLC analysis. Its chemical structure, featuring a quinoline ring system with a nitro group, suggests strong UV-absorbing properties. The presence of the highly reactive bromomethyl group allows for a straightforward nucleophilic substitution reaction with the carboxylate anion of the target analyte, forming a stable ester linkage.

The Derivatization Reaction: A Mechanistic Overview

The derivatization of a carboxylic acid with this compound typically proceeds via an SN2 reaction mechanism. In the presence of a mild base to deprotonate the carboxylic acid, the resulting carboxylate anion acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group and displacing the bromide ion.

G Carboxylic_Acid R-COOH Carboxylic Acid Deriv_Agent This compound Carboxylic_Acid->Deriv_Agent Base Base (e.g., K₂CO₃) Carboxylic_Acid->Base Deprotonation Product Derivatized Product (UV-Active Ester) Deriv_Agent->Product Solvent Aprotic Solvent (e.g., Acetonitrile) G Validation_Start Method Validation Start Specificity Specificity/ Selectivity Validation_Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_End Validated Method Robustness->Validation_End

Workflow for HPLC Method Validation.

  • Specificity: Analyze a blank (matrix without analyte), the derivatizing reagent alone, the underivatized analyte, and the derivatized analyte. The derivatized analyte should have a unique retention time.

  • Linearity and Range: Prepare and inject a series of at least five concentrations of the derivatized standard. Plot the peak area versus concentration and determine the correlation coefficient (r²), which should ideally be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.

  • Precision:

    • Repeatability: Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. The RSD over these variations should also be within acceptable limits.

  • LOD and LOQ: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary critical method parameters such as mobile phase composition, pH, column temperature, and flow rate. The method should remain reliable under these small variations.

Comparative Analysis of Derivatization Agents

While this compound shows promise, several other reagents are well-established for the derivatization of carboxylic acids. A comparative overview is essential for selecting the optimal reagent for a specific application.

Derivatization AgentReaction PrincipleDetectionKey AdvantagesPotential Disadvantages
This compound Nucleophilic substitution (esterification)UVPotentially strong UV absorbance due to the quinoline-nitro structure.Limited published data on performance and validation.
4-Bromomethyl-7-methoxycoumarin (Br-Mmc) Nucleophilic substitution (esterification)FluorescenceHigh fluorescence quantum yield, good stability of derivatives. [4]May require a catalyst (e.g., crown ether) for efficient reaction.
2-Nitrophenylhydrazine (2-NPH) Condensation with carbodiimide activationUVWidely used for carboxylic acids, aldehydes, and ketones. [5]The reaction can sometimes produce side products.
3-Nitrophenylhydrazine (3-NPH) Condensation with carbodiimide activationUV/MSGood for a broad range of metabolites, including carboxylic acids.May require optimization of reaction conditions to avoid side reactions.
Pentafluorobenzyl Bromide (PFBBr) Nucleophilic substitution (esterification)GC-ECD, LC-MSExcellent for gas chromatography with electron capture detection (GC-ECD) due to the electrophoric nature of the derivative. [6][7]Less commonly used for HPLC with UV or fluorescence detection.

Conclusion: Making an Informed Choice

The validation of an HPLC method for the analysis of carboxylic acids using derivatization is a meticulous process that demands a thorough understanding of both the analytical technique and the underlying chemistry. While This compound presents itself as a potentially valuable tool due to its structural features that suggest strong UV detectability, the current lack of extensive, publicly available validation data necessitates a careful and comprehensive in-house validation study before its implementation in a regulated environment.

For applications requiring high sensitivity, fluorescent derivatizing agents like 4-bromomethyl-7-methoxycoumarin remain a robust and well-documented choice. Reagents such as 2-NPH and 3-NPH offer versatility for the analysis of multiple classes of compounds.

Ultimately, the choice of derivatization agent and the subsequent method validation should be guided by the specific requirements of the analysis, including the nature of the analyte, the complexity of the sample matrix, and the desired level of sensitivity and selectivity. By following the principles of method validation outlined in this guide and critically evaluating the available derivatization technologies, researchers and drug development professionals can ensure the generation of high-quality, reliable, and defensible analytical data.

References

  • Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. MDPI. Available from: [Link].

  • Application of analytical derivatizations to the quantitative and qualitative determination of fatty acids. Request PDF. Available from: [Link].

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Available from: [Link].

  • A new fluorogenic reagent for labelling carboxylic acids in HPLC. ResearchGate. Available from: [Link].

  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. NIH. Available from: [Link].

  • Fluorescent tagging of physiologically important carboxylic acids, including fatty acids, for their detection in liquid chromatography. Request PDF. Available from: [Link].

  • Derivatization Reagents: Selective Response & Detection. ResearchGate. Available from: [Link].

  • Separation of 8-Nitroquinoline-2-carboxylic acid on Newcrom R1 HPLC column. newcrom.com. Available from: [Link].

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. MDPI. Available from: [Link].

  • Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. NIH. Available from: [Link].

  • Development and Validation of Analytical Method for Nitroxoline in Chicken Using HPLC-PDA. SciSpace. Available from: [Link].

  • High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. LIPID MAPS. Available from: [Link].

  • Development and Validation of Analytical Method for Nitroxoline in Chicken Using HPLC-PDA. Semantic Scholar. Available from: [Link].

  • Derivatization. Chemistry LibreTexts. Available from: [Link].

  • QbD-Engineered Development and Validation of a RP-HPLC Method for Simultaneous Estimation of Rutin and Ciprofloxacin HCl in Bilosomal Nanoformulation. PubMed Central. Available from: [Link].

  • High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. NIH. Available from: [Link].

  • Fast HPLC determination of serum free fatty acids in the picomole range. ResearchGate. Available from: [Link].

  • Fluorescent carboxylic and phosphonic acids: comparative photophysics from solution to organic nanoparticles. RSC Publishing. Available from: [Link].

  • (PDF) Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. ResearchGate. Available from: [Link].

  • Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. MDPI. Available from: [Link].

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A Senior Scientist's Comparative Guide to Quinoline-Based Derivatization Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive exploration of quinoline-based derivatization reagents. In analytical chemistry, the challenge often lies not in the separation or detection technology itself, but in the inherent properties of the analyte. Many crucial biomolecules, pharmaceuticals, and metabolites lack the necessary chromophores, fluorophores, or ionizable groups for sensitive detection by modern liquid chromatography (LC) techniques. This guide provides an in-depth comparison of key quinoline-based reagents, designed to transform these "invisible" analytes into readily detectable derivatives. We will delve into the chemistry, comparative performance, and practical application of these versatile tools, empowering you, the researcher, to make informed decisions for your analytical workflows.

The Power of the Quinoline Scaffold

The quinoline ring system is the cornerstone of these reagents' efficacy. Its rigid, bicyclic aromatic structure confers several advantageous properties:

  • Intense Fluorescence: The extended π-electron system of the quinoline moiety results in high quantum fluorescence yields, enabling ultra-sensitive detection using fluorescence detectors (FLD).

  • Strong UV Absorbance: This same electronic structure provides strong ultraviolet (UV) absorbance, making it suitable for quantification with more common UV-Vis detectors.

  • Enhanced Ionization: The nitrogen atom in the quinoline ring is a ready site for protonation, significantly enhancing the ionization efficiency of the derivatized analyte for mass spectrometry (MS) detection, particularly in positive electrospray ionization (ESI) mode.[1]

  • Improved Chromatography: By attaching this relatively large, hydrophobic tag, the chromatographic retention of small, polar analytes on reversed-phase columns is often improved, moving them away from the solvent front and potential interferences.[2]

This guide will focus on three major classes of quinoline-based reagents, categorized by the functional group they target.

Chapter 1: Reagents for Primary and Secondary Amines

Amino acids, biogenic amines, and pharmaceuticals containing primary or secondary amine groups are prime candidates for derivatization. For this purpose, activated carbamates and sulfonyl chlorides are the reagents of choice.

6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC)

AQC is arguably the most widely recognized quinoline-based reagent, especially for amino acid analysis.[3] Its commercial availability in kits like the Waters AccQ•Tag™ system has made it a laboratory staple.

Reaction Mechanism: AQC reacts with primary and secondary amines in a straightforward, single-step nucleophilic substitution. The amine attacks the electrophilic carbonyl carbon of the carbamate, displacing the N-hydroxysuccinimide (NHS) leaving group to form a stable, highly fluorescent urea derivative.

Expert Tip: The reaction is typically performed in a borate buffer at a slightly alkaline pH (around 8.5-9.0). This is a critical choice: the alkaline conditions ensure that the primary amine is deprotonated and thus maximally nucleophilic, driving the reaction to completion quickly.

Performance:

  • Speed: The reaction is rapid, often completing within minutes at room temperature.[4]

  • Stability: The resulting derivatives are stable for several days, which is a significant practical advantage, allowing for batch processing and re-analysis if needed.

  • Versatility: It effectively derivatizes both primary and secondary amines.

  • MS Compatibility: The AQC tag significantly enhances MS response, making it a powerful tool for LC-MS/MS-based metabolomics.[1][4]

Quinoline-8-sulfonyl Chloride (QSC)

Quinoline-sulfonyl chlorides are another class of reagents for tagging amines. The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom, displacing the chloride ion to form a stable sulfonamide.

Performance:

  • Selectivity: Sulfonyl chlorides react readily with primary and secondary amines.

  • Stability: The resulting sulfonamide bond is chemically robust.

  • Catalysis: In some cases, particularly with sterically hindered or less reactive amines, a catalyst may be required to achieve efficient derivatization.[5]

Chapter 2: Reagents for Carbonyls (Aldehydes & Ketones)

Carbonyl compounds are notoriously difficult to analyze directly via reversed-phase LC due to their polarity and lack of strong chromophores. Quinoline hydrazines offer an elegant solution.

2-Hydrazinoquinoline (HQ)

HQ has emerged as a novel and effective derivatization agent for the simultaneous analysis of aldehydes, ketones, and even carboxylic acids in complex biological samples.[2][6]

Reaction Mechanism: The derivatization of carbonyls proceeds through the formation of a Schiff base.[2][6] The nucleophilic hydrazine group of HQ attacks the electrophilic carbonyl carbon, followed by dehydration to form a stable hydrazone. This reaction is highly efficient and specific for the carbonyl group.

Scientist's Note: The quinoline moiety in HQ acts as an electron-donating group, which enhances the nucleophilicity of the terminal hydrazine nitrogen. This is a key structural advantage, making HQ more reactive than similar reagents like 2-hydrazinopyridine (HP).[2][7][8][9]

Performance:

  • Broad Spectrum: Uniquely, HQ can derivatize not only aldehydes and ketones but also carboxylic acids under specific conditions, making it a versatile tool for broad-spectrum metabolomics.[2][6]

  • Enhanced Retention: The hydrophobic quinoline tag greatly improves the retention of small, polar carbonyls on C18 columns.[2]

  • MS Sensitivity: The derivatives are readily protonated, providing excellent signal intensity in positive mode ESI-MS.[2][6]

Chapter 3: Reagents for Carboxylic Acids

While HQ can be used for carboxylic acids, other quinoline-based reagents have been developed specifically for this important class of analytes, which includes short-chain fatty acids (SCFAs) and other metabolic intermediates.

4-Aminomethylquinoline (AMQ)

AMQ is used for the derivatization of carboxylic acids, particularly SCFAs in biological matrices like fecal samples.[10]

Reaction Mechanism: The derivatization requires a coupling agent, such as a carbodiimide (e.g., EDC) and an activator (e.g., DMAP), to first activate the carboxylic acid. The activated acid then reacts with the primary amine of AMQ to form a stable amide bond.

Performance:

  • Improved Sensitivity: AMQ derivatization facilitates the quantitation of SCFAs with high sensitivity by UPLC-MS/MS.[10]

  • Charge Reversal: This method effectively converts an anionic analyte (the carboxylate) into a derivative that is readily ionized in positive ESI mode, moving it away from the high background noise often seen in negative mode.

Comparative Performance Data

The following table summarizes key performance characteristics of the discussed reagents to aid in selection.

ReagentTarget Analyte(s)Detection ModeKey AdvantagesTypical LODs
AQC Primary & Secondary AminesHPLC-FLD, LC-MSFast reaction, stable derivatives, commercially available kits0.016–0.367 µM (FLD)[11]
QSC Primary & Secondary AminesHPLC-UV, LC-MSForms robust sulfonamide linkageAnalyte dependent
HQ Aldehydes, Ketones, Carboxylic AcidsLC-MSBroad reactivity, excellent MS sensitivityAnalyte dependent[2][6]
AMQ Carboxylic AcidsLC-MSCharge reversal, good for SCFAsAnalyte dependent[10]

Experimental Workflows & Protocols

To ensure reproducibility and success, adherence to optimized protocols is essential. Below are representative workflows and step-by-step protocols for two common applications.

Workflow for Amine & Carbonyl Derivatization

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Urine) ProteinPrecip Protein Precipitation (e.g., Acetonitrile) Sample->ProteinPrecip Centrifuge Centrifugation ProteinPrecip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant AddBuffer Add Buffer (e.g., Borate) Supernatant->AddBuffer AddReagent Add Reagent (AQC or HQ) AddBuffer->AddReagent Incubate Incubate (Specific Time/Temp) AddReagent->Incubate Quench Quench (Optional) Incubate->Quench Inject Inject on LC System Quench->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (FLD or MS/MS) Separate->Detect Data Data Processing Detect->Data

Caption: General workflow for sample analysis using quinoline-based derivatization.

Protocol 1: Amino Acid Derivatization with AQC
  • Objective: To derivatize amino acids in a protein hydrolysate sample for HPLC-FLD analysis.

  • Materials: AQC reagent solution (e.g., 3 mg/mL in acetonitrile), Borate buffer (0.2 M, pH 8.8), sample or standard.

  • Sample Preparation: Reconstitute 10 µL of your amino acid standard mix or sample hydrolysate in 70 µL of borate buffer in a sample vial.

  • Reagent Addition: Add 20 µL of the AQC reagent solution to the vial.

    • Scientist's Note: The reagent is added in excess to ensure all primary and secondary amines react completely.

  • Reaction: Immediately cap the vial and vortex for 10 seconds. Let the vial stand at room temperature for 1 minute.

  • Hydrolysis of Excess Reagent: Heat the vial at 55°C for 10 minutes.

    • Causality Explanation: This step is crucial. The excess, highly reactive AQC is hydrolyzed by water to the much less reactive 6-aminoquinoline (AMQ). This prevents the reagent from interfering with the chromatography or reacting with other components later on. The resulting AMQ peak is well-resolved from the derivatized amino acids.

  • Analysis: The sample is now ready for injection onto the HPLC system. The derivatives are stable for up to one week at 4°C.

Protocol 2: Carbonyl & Carboxylic Acid Derivatization with HQ
  • Objective: To derivatize short-chain carbonyls and carboxylic acids in a urine sample for LC-MS analysis.[2][6]

  • Materials: 2-Hydrazinoquinoline (HQ), Diphenyl diselenide (DPDS), Triphenylphosphine (TPP), Pyridine, Acetonitrile.

  • Sample Preparation: To 50 µL of urine, add 150 µL of acetonitrile to precipitate proteins. Vortex and centrifuge. Transfer the supernatant to a new vial and dry under nitrogen.

  • Reagent Preparation: Prepare a fresh derivatization cocktail containing 100 mM HQ, 100 mM DPDS, and 100 mM TPP in a 1:1 mixture of acetonitrile and pyridine.

    • Expert Tip: DPDS and TPP are coupling agents required for the esterification of carboxylic acids with HQ. For samples containing only aldehydes and ketones, these can be omitted.[2]

  • Reaction: Reconstitute the dried sample extract in 100 µL of the derivatization cocktail. Vortex and incubate at 60°C for 60 minutes.

  • Final Preparation: After incubation, add 100 µL of water with 0.1% formic acid to the reaction mixture. This stabilizes the derivatives and ensures compatibility with the reversed-phase mobile phase.

  • Analysis: The sample is ready for LC-MS injection.

Reaction Mechanism Visualization

The following diagrams illustrate the core chemical transformations discussed.

G cluster_aqc AQC Derivatization of a Primary Amine cluster_hq HQ Derivatization of a Carbonyl AQC AQC Reagent Intermediate Tetrahedral Intermediate AQC->Intermediate + R-NH₂ Amine R-NH₂ (Primary Amine) Amine->Intermediate Product Stable Urea Derivative (Fluorescent) Intermediate->Product NHS NHS (Leaving Group) Intermediate->NHS HQ HQ Reagent Intermediate2 Carbinolamine Intermediate HQ->Intermediate2 + Carbonyl Carbonyl R-C(=O)-R' (Aldehyde/Ketone) Carbonyl->Intermediate2 Product2 Stable Hydrazone (MS-Active) Intermediate2->Product2 - H₂O Water H₂O

Sources

linearity and recovery studies for 8-(Bromomethyl)-5-nitroquinoline HPLC methods

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Linearity and Recovery Studies for 8-(Bromomethyl)-5-nitroquinoline HPLC Methods

Authored by: A Senior Application Scientist

Introduction

This compound is a key intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. Its purity and accurate quantification are paramount to ensure the quality, safety, and efficacy of downstream products. High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for this purpose, offering high resolution and sensitivity. However, any HPLC method must be rigorously validated to demonstrate its suitability for its intended purpose.[1]

This guide provides an in-depth technical comparison of linearity and recovery studies as core components of HPLC method validation for this compound. We will propose a robust Reversed-Phase HPLC (RP-HPLC) method and detail the experimental protocols and acceptance criteria for linearity and recovery, grounded in authoritative guidelines from the International Council for Harmonisation (ICH).[2][3]

The Crucial Role of Method Validation

The objective of validating an analytical procedure is to demonstrate through scientific evidence that it is fit for its intended purpose.[1] This process is a cornerstone of Good Manufacturing Practice (GMP) and is mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA).[4][5] The ICH Q2(R2) guideline provides a comprehensive framework for validation, outlining the necessary performance characteristics to be investigated, including accuracy, precision, specificity, and linearity.[2][4] This guide will focus on two of these critical parameters: linearity and accuracy (assessed via recovery studies).

Proposed RP-HPLC Method for this compound

In the absence of a standardized pharmacopoeial method for this compound, a robust RP-HPLC method is proposed based on the physicochemical properties of quinoline derivatives and aromatic nitro compounds.[6][7]

Rationale for Method Selection:

  • Stationary Phase: A C18 column is selected for its versatility and proven performance in retaining moderately polar to non-polar compounds like quinoline derivatives.

  • Mobile Phase: A gradient of acetonitrile and water is chosen to ensure adequate separation and elution of the analyte. Acetonitrile is a common organic modifier that provides good peak shape for many aromatic compounds. A small amount of acid (e.g., formic or phosphoric acid) can be added to the aqueous phase to improve peak symmetry by suppressing the ionization of any residual silanol groups on the stationary phase.

  • Detection: The nitroquinoline moiety contains a chromophore that absorbs UV radiation.[8][9] Based on spectral data for similar compounds, a detection wavelength of 254 nm is proposed as a starting point, as it generally provides good sensitivity for aromatic compounds.[10]

Table 1: Proposed HPLC Method Parameters

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Diluent Acetonitrile/Water (50:50, v/v)

Part 1: Linearity Study

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range.[11]

Experimental Protocol: Linearity
  • Stock Solution Preparation: Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a stock solution of approximately 1000 µg/mL.

  • Preparation of Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution with the diluent. A typical concentration range for an assay of a drug substance is 80% to 120% of the target concentration.[12] For this example, we will prepare standards at 50, 75, 100, 125, and 150 µg/mL.

  • Chromatographic Analysis: Inject each calibration standard in triplicate into the HPLC system.

  • Data Collection: Record the peak area for this compound in each chromatogram.

G cluster_prep Standard Preparation cluster_analysis Analysis cluster_data Data Evaluation stock Prepare 1000 µg/mL Stock Solution dilutions Serially Dilute Stock to Create ≥5 Concentration Levels (e.g., 50, 75, 100, 125, 150 µg/mL) stock->dilutions inject Inject Each Standard in Triplicate into HPLC System dilutions->inject record Record Peak Area Response inject->record plot Plot Mean Peak Area vs. Concentration record->plot regression Perform Linear Regression Analysis plot->regression evaluate Evaluate Coefficient of Determination (r²) and Y-intercept regression->evaluate

Figure 1: Workflow for the HPLC Linearity Study.

Data Analysis and Acceptance Criteria

A calibration curve is generated by plotting the mean peak area against the corresponding concentration of the analyte. The data is then subjected to linear regression analysis.

  • Acceptance Criterion: The coefficient of determination (r²) should be greater than or equal to 0.999.[10] The y-intercept of the regression line should also be evaluated to ensure there is no significant bias.

Table 2: Example Linearity Data and Regression Analysis

Concentration (µg/mL)Mean Peak Area (n=3)
50451,234
75674,567
100902,345
1251,128,901
1501,351,098
Regression Results
Slope 8995
Y-Intercept 1560
Coefficient of Determination (r²) 0.9998

The example data demonstrates excellent linearity, with an r² value of 0.9998, which meets the typical acceptance criterion.

Part 2: Recovery (Accuracy) Study

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[13] For drug substances, accuracy is often determined by applying the analytical procedure to an analyte of known purity (e.g., a reference standard). For drug products, it is typically assessed by a recovery study using a spiked placebo. Since our focus is on the bulk substance, we will describe the former approach.

Experimental Protocol: Recovery
  • Sample Preparation: Prepare samples at a minimum of three concentration levels, covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).[12] For each level, prepare three independent samples. For a target concentration of 100 µg/mL, this would correspond to 80, 100, and 120 µg/mL.

  • Chromatographic Analysis: Inject each of the nine prepared samples (3 levels x 3 replicates) into the HPLC system.

  • Data Collection: Determine the concentration of each sample using the previously established linear calibration curve.

  • Calculation: Calculate the percentage recovery for each sample using the formula:

    % Recovery = (Measured Concentration / Theoretical Concentration) x 100

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation levels Prepare 3 Concentration Levels (e.g., 80%, 100%, 120% of Target) replicates Create 3 Independent Replicates at Each Level levels->replicates inject Inject All 9 Samples into HPLC System replicates->inject quantify Quantify Using a Calibrated Response inject->quantify calc_recovery Calculate % Recovery for Each Sample quantify->calc_recovery calc_stats Calculate Mean % Recovery and %RSD at Each Level calc_recovery->calc_stats evaluate Compare Results Against Acceptance Criteria calc_stats->evaluate

Figure 2: Workflow for the HPLC Recovery (Accuracy) Study.

Data Analysis and Acceptance Criteria

The mean percentage recovery and the relative standard deviation (%RSD) are calculated for each concentration level.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for each level, and the %RSD for the replicates at each level should not be more than 2.0%.[12]

Table 3: Example Recovery Data

LevelTheoretical Conc. (µg/mL)ReplicateMeasured Conc. (µg/mL)% RecoveryMean % Recovery% RSD
80%80.0179.599.499.60.6
280.1100.1
379.499.3
100%100.01100.5100.5100.20.5
299.899.8
3100.3100.3
120%120.01119.599.699.90.4
2120.3100.3
3120.0100.0

The results in Table 3 indicate that the proposed method is highly accurate, with mean recovery values well within the 98.0-102.0% range and excellent precision (%RSD < 2.0%) at all concentrations tested.

Conclusion

This guide has outlined a comprehensive approach to conducting linearity and recovery studies for the HPLC analysis of this compound. By establishing a scientifically sound, albeit proposed, HPLC method and rigorously evaluating its performance against internationally recognized standards, we can build a high degree of confidence in the analytical results. The successful validation of linearity and accuracy, as demonstrated through the example data, confirms that the proposed method is suitable for its intended purpose of providing reliable and accurate quantitative data for this compound. This self-validating system ensures the integrity of data for researchers, scientists, and drug development professionals.

References

  • 5-Bromo-8-nitroquinoline - Physico-chemical Properties. (2024, April 9). ChemBK. [Link]

  • Bromination of 8-substituted quinolines. Reagents and conditions. (n.d.). ResearchGate. [Link]

  • Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. (n.d.). MDPI. [Link]

  • A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. (n.d.). La démarche ISO 17025. [Link]

  • 〈621〉CHROMATOGRAPHY. (n.d.). US Pharmacopeia (USP). [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. [Link]

  • UV-Vis absorption of nitroquinoline derivatives (4a–x) in ethanol. (n.d.). ResearchGate. [Link]

  • Development and validation of a new RP-HPLC method for organic explosive compounds. (n.d.). Springer. [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025, May 6). PMC - NIH. [Link]

  • UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... (n.d.). ResearchGate. [Link]

  • A Practical Guide to Analytical Method Validation. (n.d.). gmpua.com. [Link]

  • (PDF) Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2025, August 7). ResearchGate. [Link]

  • 8-(Bromomethyl)quinoline. (n.d.). PubChem. [Link]

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  • a new rp-hplc assay method for determination and quantitation of nitrofurantoin api. (n.d.). International Journal of Chemical and Pharmaceutical Analysis. [Link]

  • A Guide to Analytical Method Validation. (n.d.). Waters Corporation. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. (2024, March 6). FDA. [Link]

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  • Method of reducing aromatic nitro compounds. (n.d.).
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  • A Validated Method for the Simultaneous Measurement of Tryptophan, Kynurenine, Phenylalanine, and Tyrosine by High-Performance Liquid Chromatography–Ultraviolet/Fluorescence Detection in Human Plasma and Serum. (2026, January 16). ACS Omega. [Link]

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Safety Operating Guide

PART 1: The Critical Nature of 8-(Bromomethyl)-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Proper Disposal of 8-(Bromomethyl)-5-nitroquinoline

As a Senior Application Scientist, I understand that groundbreaking research and robust safety protocols are two sides of the same coin. The compounds that drive innovation, such as this compound, often carry inherent hazards that demand our full attention, especially when their lifecycle in the lab comes to an end. This guide is structured to provide not just a set of procedures, but a comprehensive understanding of the principles behind the safe disposal of this reactive chemical. Our goal is to empower you, our scientific colleagues, to manage chemical waste with confidence, ensuring the safety of your team and the integrity of our shared environment.

Before any disposal protocol can be established, we must first understand the compound . This compound is a halogenated aromatic nitro-compound. This chemical structure is a red flag for several potential hazards. The bromomethyl group makes it a potent alkylating agent, meaning it can readily react with nucleophiles, including biological macromolecules like DNA, which is why it must be handled as a suspected mutagen. The nitroaromatic moiety suggests potential toxicity and instability.[1]

Given these characteristics, we must treat this compound with the highest degree of caution. Its toxicological properties have not been fully investigated, which compels us to adopt a conservative approach, assuming high toxicity and reactivity.[2]

Table 1: Assumed Hazard Profile and Required Personal Protective Equipment (PPE)

Potential HazardCausalityRecommended Personal Protective Equipment (PPE)
High Acute Toxicity The nitroaromatic structure is associated with toxicity.Work in a certified chemical fume hood. Wear chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical splash goggles.[2][3]
Skin & Eye Irritant Halogenated organic compounds and nitroaromatics can cause severe irritation upon contact.[4][5][6]Wear appropriate protective gloves and chemical safety goggles as described by OSHA's eye and face protection regulations.[2]
Suspected Mutagen/Carcinogen The bromomethyl group is a reactive alkylating functional group with the potential to be genotoxic.[4]Handle with extreme care, using all prescribed PPE. Avoid creating dust or aerosols.[5]
Reactivity Incompatible with strong oxidizing agents and strong bases.[2][4]Segregate from incompatible materials during storage and disposal.

PART 2: A Step-by-Step Protocol for Disposal

The following protocol is a self-validating system designed to mitigate risk at every stage. It ensures that from the moment a material is designated as waste to its final removal from your facility, it is handled in a safe, compliant, and documented manner.

DisposalWorkflow cluster_prep Phase 1: Preparation & Segregation cluster_containment Phase 2: Containment & Labeling cluster_storage Phase 3: Storage & Removal A Don Appropriate PPE (See Table 1) B Work in a Certified Chemical Fume Hood A->B C Segregate Waste: - Solid (pure compound, contaminated items) - Liquid (solutions) - Sharps (needles, etc.) B->C D Select Compatible Waste Container (e.g., HDPE, Glass) C->D Proceed to Containment E Label Container Clearly: 'Hazardous Waste' Full Chemical Name Hazards (Toxic, Irritant) Date & PI Name D->E F Keep Container Securely Closed (Except when adding waste) E->F G Store in Designated Satellite Accumulation Area with Secondary Containment F->G Proceed to Storage H Submit Hazardous Waste Pickup Request via EHS Portal G->H I Complete Waste Manifest for Transporter H->I

Figure 1: Workflow for the safe disposal of this compound waste.

Phase 1: Preparation and Segregation
  • Don PPE: Before handling any waste, equip yourself with the PPE detailed in Table 1. This is your first and most critical line of defense.

  • Establish a Controlled Area: All handling of this compound waste must occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[7]

  • Segregate Waste Streams: This is a cardinal rule of hazardous waste management.[8]

    • Solid Waste: Collect any residual solid this compound, along with contaminated gloves, weigh boats, and bench paper, in a dedicated solid waste container. This waste stream is classified as halogenated organic waste.[9]

    • Liquid Waste: Any solutions containing the compound should be collected in a separate liquid waste container designated for halogenated organic solvents. Never mix incompatible waste streams.[8]

    • Contaminated Sharps: Needles, syringes, or broken glassware contaminated with this compound must be placed in a puncture-proof sharps container clearly labeled as hazardous chemical waste.[10]

Phase 2: Containment and Labeling
  • Container Selection: Use only sturdy, chemically resistant containers with secure, screw-top lids.[8][11] High-density polyethylene (HDPE) or glass bottles are typically appropriate. Ensure the container material is compatible with the waste. Do not use foodstuff containers.[11]

  • Proper Labeling: Every waste container must be meticulously labeled. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any solvents present.

    • A clear indication of the hazards (e.g., "Toxic," "Irritant," "Potential Mutagen").

    • The accumulation start date.

  • Maintain a Closed System: Except for the brief moments when you are adding waste, the container must remain securely capped.[8][12] This prevents the release of hazardous vapors and is a common regulatory requirement.

Phase 3: Storage and Final Disposal
  • Designated Storage: Store the sealed waste container in a designated satellite accumulation area. This area must have secondary containment (such as a larger tub) to contain any potential leaks.[8] Store below eye level and away from incompatible chemicals.[10]

  • Arrange for Professional Disposal: This chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[2][3][4][6] Under no circumstances should this material be disposed of in the regular trash or down the sink. [2][8][12]

  • Documentation: When the waste is collected, you will be required to sign a hazardous waste manifest. This is a legal document that tracks the waste from your lab ("cradle") to its final disposal site ("grave").[13]

PART 3: Emergency Spill Protocol

In the event of a spill, your immediate response is critical.

  • Alert and Evacuate: Alert personnel in the immediate area and evacuate.

  • Isolate: Secure the area to prevent entry.

  • Assess and Act:

    • For a small, manageable spill of solid material: If you are trained and it is safe to do so, cover the spill with an absorbent, non-reactive material (like vermiculite or sand) to prevent dust from becoming airborne.[5] Carefully sweep up the material and place it in your designated hazardous solid waste container.[2][4]

    • For any liquid spill or a large solid spill: Do not attempt to clean it up yourself. Contact your institution's EHS emergency hotline immediately.

By adhering to this comprehensive guide, you are not just following rules; you are actively participating in a culture of safety that is the bedrock of scientific excellence.

References

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • GOV.UK. (n.d.). Nitrobenzene - Incident management. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]

  • Angene Chemical. (2025). Safety Data Sheet for 5-Bromoquinoline-8-carbonitrile. Retrieved from [Link]

  • Lyme Congregational Church Boston. (n.d.). Handling and Care of Peroxide-Forming and Nitro Compounds. Environmental Health and Safety. Retrieved from [Link]

  • Chemtalk. (n.d.). Bromine water - disposal. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • International Labour Organization. (2011). Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • European Patent Office. (n.d.). Separation of 5-nitroquinoline and 8-nitroquinoline.
  • PubMed. (n.d.). Bromine in waste incineration: partitioning and influence on metal volatilisation. Retrieved from [Link]

  • MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved from [Link]

  • Google Patents. (n.d.). Separation of 5-nitroquinoline and 8-nitroquinoline.
  • Google Patents. (n.d.). Purification of liquid bromine contaminated with organic impurities.
  • Stericycle. (n.d.). Navigating the Complexities of Managing Pharmaceutical Waste. Retrieved from [Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.